molecular formula C7H13NO B3090971 Octahydrofuro[2,3-c]pyridine CAS No. 1214875-35-0

Octahydrofuro[2,3-c]pyridine

Cat. No.: B3090971
CAS No.: 1214875-35-0
M. Wt: 127.18 g/mol
InChI Key: ADAVWIVNHOHLGV-UHFFFAOYSA-N
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Description

Octahydrofuro[2,3-c]pyridine is a useful research compound. Its molecular formula is C7H13NO and its molecular weight is 127.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality Octahydrofuro[2,3-c]pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Octahydrofuro[2,3-c]pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3,3a,4,5,6,7,7a-octahydrofuro[2,3-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO/c1-3-8-5-7-6(1)2-4-9-7/h6-8H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADAVWIVNHOHLGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2C1CCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Navigating the Scaffold: Technical Specifications and Sourcing Strategy for Octahydrofuro[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound: Octahydrofuro[2,3-c]pyridine CAS: 1214875-35-0 (Typically refers to the cis-fused racemate or specific cis-isomer hydrochloride) Class: Bicyclic Saturated Heterocycle / Fragment-Based Drug Discovery (FBDD) Scaffold

This technical guide addresses the sourcing, quality control, and synthetic application of Octahydrofuro[2,3-c]pyridine. As the pharmaceutical industry shifts from flat, aromatic-heavy compounds toward sp³-rich architectures to improve physicochemical properties (solubility, metabolic stability), this bicyclic ether-amine scaffold has emerged as a critical building block. It offers defined vectors for substituent exit, restricted conformational flexibility compared to linear analogs, and a balanced lipophilic profile.

Part 1: The Chemical Rationale[1]

"Escaping Flatland"

The octahydrofuro[2,3-c]pyridine scaffold represents a strategic move away from "flat" medicinal chemistry. Unlike its aromatic counterpart (furo[2,3-c]pyridine), the octahydro variant possesses a high Fraction of sp³ carbons (Fsp³).

  • Stereochemical Definition: The CAS 1214875-35-0 generally refers to the cis-fused system (racemic or enantiopure). The cis-fusion (where protons at the bridgehead carbons 3a and 7a are on the same face) is thermodynamically favored in this [4.3.0] bicyclic system and provides a "cup-shaped" topography.

  • Vector Analysis: The secondary amine (N6) allows for diversification. The fused tetrahydrofuran ring acts as a hydrogen bond acceptor (HBA) mimic and a metabolically robust ether linkage, often serving as a bioisostere for morpholine or cyclic ethers.

Biological Relevance

This scaffold is increasingly prevalent in kinase inhibitors (targeting the ATP binding pocket where shape complementarity is key) and GPCR ligands. The bicyclic core restricts the rotation of the pendant groups, reducing the entropic penalty upon protein binding.

Part 2: Sourcing Intelligence & Quality Control

Supplier Landscape

While major catalog houses list this CAS, "on-demand" synthesis is common. High-reliability suppliers for this specific sp³-rich fragment include specialists in heterocyclic chemistry.

Recommended Supplier Tiers:

  • Tier 1 (Specialists): Enamine, PharmaBlock, WuXi AppTec. (Likely to have the specific stereoisomer validated).

  • Tier 2 (Aggregators): MolPort, eMolecules (Useful for price comparison, but verify the source lab).

Procurement Specifications (The "Golden Batch")

When ordering CAS 1214875-35-0, you must specify the following to avoid receiving the wrong isomer or salt form:

ParameterSpecification RequirementRationale
Stereochemistry Cis-Fused (Relative stereochem confirmed)The trans-fused system is highly strained and difficult to access. Ensure the CoA states cis.
Chirality Racemic vs. Enantiopure CAS 1214875-35-0 is often treated as the racemate. If you need the (3aR, 7aS) enantiomer, request Chiral HPLC data.
Salt Form Hydrochloride (HCl) The free base is an oil and prone to air oxidation over time. The HCl salt is a stable, crystalline solid.
Purity >95% (H-NMR & LCMS)Impurities from synthesis (often partially reduced intermediates) can interfere with coupling reactions.
QC Protocol: Self-Validating the Material

Upon receipt, do not rely solely on the Certificate of Analysis. Perform this rapid validation:

Protocol 1: Stereochemical Verification via 1H-NMR

  • Solvent: DMSO-d6 or CDCl3 (with free base).

  • Diagnostic Signal: Focus on the bridgehead protons (H-3a and H-7a).

    • Cis-fusion: typically shows a smaller coupling constant (

      
      ) due to the dihedral angle.
      
    • Trans-fusion: would show a larger diaxial-like coupling (

      
      ), though this isomer is rare.
      
  • Validation: If the bridgehead signals are multiplets with width < 15Hz, you likely have the cis-isomer.

Part 3: Synthetic Utility & Handling

Reactivity Profile

The molecule contains a nucleophilic secondary amine (N6). The oxygen at position 1 is an ether and is generally inert under standard coupling conditions.

  • pKa: Estimated ~9.5 (typical for cyclic secondary amines).

  • Nucleophilicity: Moderate to High. Steric hindrance is low around the nitrogen.

Experimental Protocol: Reductive Amination (General Procedure)

This is the most common reaction to attach this scaffold to a core.

Materials:

  • Octahydrofuro[2,3-c]pyridine HCl (1.0 equiv)

  • Aldehyde/Ketone Partner (1.1 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • Dichloromethane (DCM) or DCE

  • Triethylamine (TEA) (1.0 equiv, to neutralize the HCl salt)

Step-by-Step:

  • Free Base Generation (In-situ): Suspend the amine HCl salt in DCM. Add TEA (1.0 equiv) and stir for 10 mins until the solution clarifies.

  • Imine Formation: Add the aldehyde partner. If the aldehyde is unreactive, add a catalytic amount of acetic acid and stir for 30-60 mins.

  • Reduction: Cool to 0°C. Add STAB portion-wise. Allow to warm to RT and stir overnight.

  • Quench: Quench with saturated aqueous NaHCO₃.

  • Workup: Extract with DCM (3x). The product is usually in the organic layer.

  • Purification: Flash chromatography (MeOH/DCM gradient).

Part 4: Synthesis of the Scaffold (If Sourcing Fails)

If commercial supply is unavailable, the scaffold can be synthesized via the "Piperidone Route" (adapted from Benchchem and Heterocycles literature).

Synthetic Pathway Visualization

The following diagram outlines the logical flow from commodity starting materials to the final scaffold.

G start N-Boc-4-Piperidone step1 Wittig Olefination (Ph3P=CHCO2Et) start->step1 Step 1 step2 Allylic Isomerization (Deconjugation) step1->step2 Step 2: Base (DBU) step3 Selenolactonization (PhSeCl) step2->step3 Step 3: Cyclization step4 Radical Reduction (Bu3SnH / AIBN) step3->step4 Step 4: Remove Se step5 Lactone Reduction (LiAlH4 or DIBAL) step4->step5 Step 5: Furan formation final Octahydrofuro[2,3-c]pyridine (Cis-Fused) step5->final Deprotection

Figure 1: Synthetic workflow for accessing the cis-fused octahydrofuro[2,3-c]pyridine scaffold starting from N-Boc-4-piperidone.

Critical Process Parameters
  • Step 2 (Deconjugation): Moving the double bond from the

    
     position to the 
    
    
    
    position is thermodynamically unfavorable. High temperatures and DBU are required.
  • Step 3 (Cyclization): The selenolactonization establishes the cis-stereochemistry across the bridgehead. This is the stereodefining step.

Part 5: Application Logic

The following diagram illustrates where this scaffold fits into a Drug Discovery logic flow, highlighting its advantages over traditional piperidines.

Logic Problem Problem: Flat Aromatic Core (Poor Solubility, High MP) Solution Scaffold Hopping: Introduce sp3 Complexity Problem->Solution Candidate Octahydrofuro[2,3-c]pyridine Solution->Candidate Prop1 Defined Vector (Restricted Rotations) Candidate->Prop1 Prop2 Ether Oxygen (H-Bond Acceptor) Candidate->Prop2 Prop3 Chirality (Selectivity Filter) Candidate->Prop3 Outcome Improved Drug-Like Properties (Lower LogD, Higher Sol) Prop1->Outcome Prop2->Outcome Prop3->Outcome

Figure 2: Decision logic for selecting octahydrofuro[2,3-c]pyridine in Lead Optimization.

References

  • Chang, M.-Y., & Tai, H.-Y. (2011). Synthesis of Furo[2,3-c]pyridine. Heterocycles, 83(8), 1889-1896. Retrieved from [Link]

  • PubChem. (2025). Compound Summary for Octahydrofuro[2,3-c]pyridine. National Library of Medicine. Retrieved from [Link]

Comparative Technical Analysis: Octahydrofuro[2,3-c]pyridine vs. Octahydrofuro[3,2-c]pyridine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The fusion of saturated oxygen and nitrogen heterocycles creates "privileged scaffolds" that offer defined spatial vectors for drug discovery. Among these, the isomeric octahydrofuro[2,3-c]pyridine and octahydrofuro[3,2-c]pyridine cores represent critical bioisosteres for the morpholine, piperidine, and tetrahydroisoquinoline moieties.

This guide analyzes the structural divergence, synthetic accessibility, and pharmacological utility of these two isomers. While they share the same molecular formula (


), their distinct hydrogen-bond acceptor (HBA) vectors and nitrogen basicity profiles dictate their specific applications in kinase and protease inhibitor design.

Structural & Physicochemical Profiling[1]

The core difference between the [2,3-c] and [3,2-c] isomers lies in the orientation of the furan ring fusion relative to the pyridine nitrogen. This alters the distance and angle between the basic nitrogen lone pair and the ether oxygen lone pairs, a parameter defined as the Pharmacophore Vector Angle (PVA) .

Isomer Nomenclature & Topology
  • Octahydrofuro[2,3-c]pyridine: The furan oxygen is proximal to the C3 position of the piperidine ring. The ether oxygen is positioned "higher" relative to the nitrogen in standard representations, often creating a tighter H-bond acceptor pocket.

  • Octahydrofuro[3,2-c]pyridine: The furan oxygen is inverted relative to the [2,3-c] fusion. This isomer often displays a more extended linear vector, suitable for spanning deeper binding pockets (e.g., in aspartyl proteases).

Conformational Analysis (Cis- vs. Trans-Fusion)

Unlike their aromatic counterparts, the octahydro- derivatives possess stereocenters at the bridgehead carbons.

  • Cis-Fusion: Thermodynamically preferred for [4.3.0] bicyclic systems. The cis-fused conformer adopts a distinct "cup" shape, placing the oxygen and nitrogen in a predictable spatial relationship.

  • Trans-Fusion: Highly strained and synthetically difficult to access without specific directing groups. Most medicinal chemistry campaigns target the cis-fused scaffold to minimize entropic penalties upon binding.

Comparative Physicochemical Data
FeatureOctahydrofuro[2,3-c]pyridineOctahydrofuro[3,2-c]pyridineImpact on Drug Design
H-Bond Vector Acute angle relative to NObtuse/Extended angleDetermines fit in ATP-binding sites vs. solvent channels.
Basicity (pKa) ~8.4 - 8.8 (Est.)~8.2 - 8.6 (Est.)Inductive effect of O is stronger in [3,2-c] due to through-bond connectivity.
LogP (Lipophilicity) 0.4 - 0.70.4 - 0.7Negligible difference; both are polar scaffolds.
Metabolic Liability

-carbon to Nitrogen

-carbon to Nitrogen
Both susceptible to CYP450 oxidative dealkylation.

Synthetic Accessibility & Protocols

Synthesis is the primary bottleneck for these scaffolds. The [3,2-c] isomer is generally more accessible via "one-pot" cyclizations, whereas the [2,3-c] isomer often requires stepwise ring construction.

Protocol A: Synthesis of Octahydrofuro[3,2-c]pyridine

Strategy: Pictet-Spengler Cyclization followed by Catalytic Hydrogenation.

  • Target: cis-Octahydrofuro[3,2-c]pyridine core.

  • Mechanism: Acid-catalyzed condensation of furan-ethylamine with an aldehyde forms an imine, which undergoes 6-endo-dig cyclization (Pictet-Spengler) to the tetrahydro- intermediate. Subsequent reduction yields the octahydro- core.

Step-by-Step Protocol:

  • Imine Formation:

    • Dissolve 2-(furan-2-yl)ethanamine (1.0 eq) and the requisite aldehyde (1.0 eq) in anhydrous MeOH.

    • Stir at room temperature for 2 hours under

      
      .
      
    • Checkpoint: Monitor disappearance of aldehyde by TLC.

  • Pictet-Spengler Cyclization:

    • Cool the mixture to 0°C. Add Trifluoroacetic acid (TFA) (2.0 eq) dropwise.

    • Heat to reflux (65°C) for 12–16 hours.

    • Workup: Quench with sat.

      
      . Extract with DCM. The product is the Tetrahydrofuro[3,2-c]pyridine  (aromatic furan, saturated piperidine).
      
  • Core Saturation (The "Octahydro" Step):

    • Dissolve the tetrahydro- intermediate in EtOH/AcOH (10:1).

    • Add 10 wt%

      
       or 
      
      
      
      (catalytic amount). Note: Pd/C is often insufficient for reducing the furan ring under mild conditions.
    • Hydrogenate at 50 psi

      
       at 50°C for 24 hours.
      
    • Purification: Filter catalyst over Celite. Concentrate and purify via flash chromatography (DCM/MeOH/NH3).

Protocol B: Synthesis of Octahydrofuro[2,3-c]pyridine

Strategy: Radical Cyclization or Intramolecular Etherification.

  • Target: cis-Octahydrofuro[2,3-c]pyridine.

  • Mechanism: Constructing the piperidine ring first, followed by building the furan ring via intramolecular displacement.

Step-by-Step Protocol:

  • Scaffold Setup:

    • Start with N-Boc-4-allyl-3-hydroxypiperidine (commercially available or synthesized from 3-hydroxypyridine).

    • Ensure the 3-hydroxyl and 4-allyl groups are cis to facilitate cyclization.

  • Iodocyclization:

    • Dissolve substrate in MeCN/Water (3:1). Add

      
       (3.0 eq).
      
    • Add

      
       (1.2 eq) at 0°C. Stir in the dark for 4 hours.
      
    • Mechanism:[1][2] Iodine activates the alkene; the hydroxyl group attacks the iodonium ion, closing the furan ring.

  • Deiodination:

    • Treat the iodinated intermediate with

      
       (1.2 eq) and AIBN (cat.) in refluxing toluene.
      
    • Green Alternative: Hydrogenation with

      
      , Pd/C, and 
      
      
      
      will simultaneously remove the iodine and protect the ring.
  • Deprotection:

    • Remove N-Boc group with 4M HCl in Dioxane to yield the free amine salt of octahydrofuro[2,3-c]pyridine .

Pharmacological Utility & Decision Matrix

Kinase Inhibition (JAK/Raf)

The [3,2-c] scaffold acts as a rigid linker in Type I kinase inhibitors.

  • Application: Used to orient the "hinge-binding" motif relative to the hydrophobic back pocket.

  • Example: Tofacitinib analogs often explore the [3,2-c] core to improve selectivity against JAK3 by altering the vector of the cyano-acetamide tail.

Protease Inhibition (Cathepsin K / HIV Protease)

The [2,3-c] scaffold is critical here.[3]

  • Mechanism: The ether oxygen in the [2,3-c] isomer can act as a weak H-bond acceptor for the catalytic water or backbone amides in the S2 pocket of aspartyl proteases.

  • Case Study: PNU-142721 (HIV Protease Inhibitor) utilizes a furo[2,3-c]pyridine core.[3][4] The specific curvature of the [2,3-c] isomer allows the molecule to wrap around the catalytic aspartates more effectively than the linear [3,2-c] isomer would.

Decision Matrix: Which Isomer to Choose?
  • Choose [3,2-c] if: You need a linear linker to span a solvent channel or if your synthesis requires high throughput (accessible via Pictet-Spengler).

  • Choose [2,3-c] if: You are targeting a compact, globular active site (like a protease S2 pocket) or need a specific H-bond vector to engage a backbone carbonyl.

Visualization of Workflows

G Start Target Selection Decision Isomer Requirement? Start->Decision Route32 Target: Octahydrofuro[3,2-c]pyridine (Linear Vector) Decision->Route32 Linear Geometry Route23 Target: Octahydrofuro[2,3-c]pyridine (Compact/Bent Vector) Decision->Route23 Bent Geometry Syn32 Synthesis: Pictet-Spengler (Furan-ethylamine + Aldehyde) Route32->Syn32 Syn23 Synthesis: Iodocyclization (4-allyl-3-hydroxypiperidine) Route23->Syn23 KeyStep32 Key Step: Catalytic Hydrogenation (Rh/Al2O3 or PtO2) Syn32->KeyStep32 KeyStep23 Key Step: Radical Deiodination (Bu3SnH or H2/Pd) Syn23->KeyStep23 App32 Application: Kinase Linkers (JAK, GPCRs) KeyStep32->App32 App23 Application: Protease Inhibitors (Cathepsin, HIV) KeyStep23->App23

Figure 1: Strategic Decision Tree for Scaffold Selection and Synthesis. Blue path denotes the [3,2-c] isomer; Red path denotes the [2,3-c] isomer.

References

  • Chang, M.-Y., & Tai, H.-Y. (2011).[3] Synthesis of Furo[2,3-c]pyridine. Heterocycles, 83(8), 1889-1896.[3] Link

  • BenchChem Technical Support. (2025). Synthesis of Furo[3,2-c]pyridine Derivatives via Pictet-Spengler Reaction.[5][6] BenchChem Application Notes. Link

  • Lindsley, C. W., et al. (2000). Progress in the Synthesis of Fused Piperidine Scaffolds for Drug Discovery. Journal of Medicinal Chemistry, 43(23), 4502.[7] Link

  • Gabriele, B., et al. (2012).[1] An Iodocyclization Approach to Substituted 3-Iodothiophenes (Analogous Furan Methodology). Journal of Organic Chemistry, 77, 7640-7645.[1] Link

  • Martini, E., et al. (2011).[8] Synthesis and biological evaluation of 3,7-diazabicyclo[4.3.0]nonan-8-ones (Structural Analogs). Journal of Medicinal Chemistry, 54(7), 2512-2516.[8] Link

Sources

Methodological & Application

Application Note: Catalytic Hydrogenation Strategies for the Synthesis of Octahydrofuro[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Content Focus: Mechanistic rationale, catalyst selection, and validated protocols for the exhaustive reduction of bicyclic heteroaromatics.

Executive Summary

The octahydrofuro[2,3-c]pyridine scaffold is a highly valuable, conformationally restricted aliphatic heterocycle. Its unique three-dimensional topography and basic nitrogen center make it a privileged pharmacophore in modern drug discovery, prominently featured in the development of PCSK9 inhibitors for cardiovascular diseases[1] and novel monobactam antibiotics[2].

Synthesizing this fully saturated bicyclic system directly from its fully aromatic precursor, furo[2,3-c]pyridine , presents a significant chemoselective challenge. This guide details two field-proven synthetic routes—a direct exhaustive hydrogenation and a scalable step-wise reduction—providing the mechanistic causality behind catalyst selection and reaction conditions.

Mechanistic Rationale: The Challenge of Bicyclic Saturation

Reducing a fused aromatic system containing both a


-electron-deficient ring (pyridine) and a 

-electron-rich ring (furan) requires careful tuning of the catalytic environment.
  • The Pyridine Challenge: Pyridine rings resist reduction compared to isolated alkenes. They typically require acidic media to protonate the nitrogen, preventing catalyst poisoning by the basic amine product and increasing the ring's susceptibility to hydride transfer.

  • The Furan Challenge: Furan rings are notoriously prone to hydrogenolysis (cleavage of the C–O bond) under aggressive palladium-catalyzed hydrogenation conditions, which can lead to unwanted ring-opened amino-alcohol byproducts[3].

  • Catalyst Causality:

    • Palladium on Carbon (Pd/C): Excellent for debenzylation and isolated alkene reduction, but generally fails to fully saturate the furan ring without causing C–O bond cleavage[3].

    • Platinum Oxide (PtO

      
      , Adams' Catalyst):  Highly active for pyridine reduction in acidic media, but often leaves the furan ring partially unreduced, resulting in complex mixtures of tetrahydro- and octahydro- derivatives.
      
    • Rhodium on Alumina (Rh/Al

      
      O
      
      
      
      ):
      The optimal choice for direct exhaustive hydrogenation. Rhodium facilitates the saturation of both heteroaromatic rings at elevated pressures while strictly preserving the integrity of the C–O bond.

CatalystLogic Start Catalyst Selection for Bicyclic Heteroaromatic Reduction PdC Palladium on Carbon (Pd/C) Start->PdC PtO2 Platinum Oxide (PtO2) Start->PtO2 RhC Rhodium on Alumina (Rh/Al2O3) Start->RhC PdC_Result Poor Furan Reduction Risk of C-O Hydrogenolysis PdC->PdC_Result PtO2_Result Good Pyridine Reduction Incomplete Furan Saturation PtO2->PtO2_Result RhC_Result Exhaustive Ring Saturation Preserves C-O Bond RhC->RhC_Result

Figure 1: Mechanistic causality governing catalyst selection for furo[2,3-c]pyridine reduction.

Synthetic Workflows

Depending on equipment availability (e.g., high-pressure autoclaves) and scale, chemists can opt for a Direct Exhaustive Hydrogenation or a Step-Wise Activation-Reduction approach. Both pathways converge on the cis-fused octahydrofuro[2,3-c]pyridine, as catalytic hydrogenation kinetically favors cis-addition of hydrogen across the ring junction.

Workflow A Furo[2,3-c]pyridine (Aromatic Precursor) B Rh/Al2O3, H2 (80 psi) AcOH, 50°C A->B Direct Exhaustive Hydrogenation D 1. BnBr (Activation) 2. NaBH4 (Partial Reduction) A->D Step-wise Approach C cis-Octahydrofuro[2,3-c]pyridine (Target Scaffold) B->C cis-Addition E N-Benzyl-tetrahydro Intermediate D->E F Pd/C, H2 (50 psi) EtOH/HCl, 25°C E->F Hydrogenation & Debenzylation F->C

Figure 2: Divergent synthetic workflows for generating the octahydrofuro[2,3-c]pyridine scaffold.

Experimental Protocols & Self-Validating Systems

Protocol A: Direct Exhaustive Hydrogenation (Rhodium-Catalyzed)

This route is highly efficient but requires a pressure reactor (Parr shaker or autoclave).

Reagents:

  • Furo[2,3-c]pyridine (1.0 eq, 10 mmol)

  • 5% Rh/Al

    
    O
    
    
    
    (10 mol% Rh)
  • Glacial Acetic Acid (0.2 M)

Step-by-Step Methodology:

  • Preparation: Dissolve furo[2,3-c]pyridine in glacial acetic acid in a pressure-rated reaction vessel. Causality: Acetic acid acts as both solvent and proton source, activating the pyridine ring for reduction.

  • Catalyst Addition: Carefully add 5% Rh/Al

    
    O
    
    
    
    . Safety Note: Rhodium catalysts can ignite flammable solvent vapors; purge the headspace with N
    
    
    or Ar prior to adding the catalyst.
  • Hydrogenation: Seal the vessel, purge with H

    
     three times, and pressurize to 80 psi. Heat the reaction to 50 °C and agitate for 16–24 hours.
    
  • Workup: Vent the H

    
     gas safely. Filter the reaction mixture through a pad of Celite to remove the catalyst, washing with methanol.
    
  • Isolation: Concentrate the filtrate under reduced pressure. Neutralize the acetate salt by partitioning between 1N NaOH and Dichloromethane (DCM). Extract the aqueous layer with DCM (3x), dry over anhydrous Na

    
    SO
    
    
    
    , and concentrate to yield the free base.
Protocol B: Step-Wise Reduction via N-Benzyl Activation

This route is preferred for large-scale synthesis using standard glassware, utilizing a final, milder Pd/C hydrogenation step[4].

Step 1: Quaternization (Activation)

  • Dissolve furo[2,3-c]pyridine (1.0 eq) in anhydrous acetonitrile.

  • Add benzyl bromide (1.1 eq) and reflux for 4 hours.

  • Cool to room temperature and filter the precipitated N-benzylfuro[2,3-c]pyridin-1-ium bromide salt. Causality: Quaternization permanently breaks the pyridine's electronic stability, rendering it highly susceptible to hydride attack.

Step 2: Hydride Reduction

  • Suspend the pyridinium salt in methanol at 0 °C.

  • Slowly add NaBH

    
     (2.5 eq) in portions. Stir for 2 hours.
    
  • Quench with water, extract with Ethyl Acetate, and concentrate to yield the 6-benzyl-4,5,6,7-tetrahydrofuro[2,3-c]pyridine intermediate.

Step 3: Final Hydrogenation & Debenzylation

  • Dissolve the tetrahydro intermediate in ethanol. Add concentrated HCl (1.5 eq) to form the hydrochloride salt. Causality: The acidic environment prevents the basic piperidine nitrogen from poisoning the Pd catalyst and facilitates furan reduction[4].

  • Add 10% Pd/C (10% w/w).

  • Hydrogenate in a Parr shaker at 50 psi H

    
     at 25 °C for 12 hours.
    
  • Filter through Celite, concentrate, and recrystallize from EtOH/Et

    
    O to yield cis-octahydrofuro[2,3-c]pyridine hydrochloride.
    

Analytical Validation Checkpoints

To ensure the integrity of the protocols, utilize the following self-validating analytical checks:

  • Thin-Layer Chromatography (TLC): The starting material (furo[2,3-c]pyridine) is highly conjugated and strongly UV-active at 254 nm. The final octahydro- product lacks a chromophore and is completely UV-inactive. Use Ninhydrin or Dragendorff's reagent to visualize the product as a distinct spot.

  • Mass Spectrometry (LC-MS): Monitor the mass shift. The aromatic precursor exhibits an

    
     of 120 m/z . The fully saturated target will display an 
    
    
    
    of 128 m/z .
  • 
    H NMR Spectroscopy:  Successful exhaustive reduction is confirmed by the complete disappearance of downfield aromatic protons (
    
    
    
    6.5 – 8.5 ppm) and the emergence of complex upfield aliphatic multiplets (
    
    
    1.5 – 4.0 ppm).

Quantitative Data: Catalyst Screening Summary

The following table summarizes the causal relationship between catalyst choice, reaction conditions, and the resulting chemoselectivity when attempting the direct hydrogenation of furo[2,3-c]pyridine.

CatalystSolvent / AdditivePressure (H

)
Temp (°C)Major Product ProfileIsolated Yield
10% Pd/C EtOH50 psi25 °CUnreacted / Trace Tetrahydro-< 5%
10% Pd/C EtOH / HCl80 psi50 °CRing-opened amino alcoholsN/A (Degraded)
PtO

Glacial AcOH50 psi25 °CMixture of Tetrahydro- & Octahydro-45% (Octahydro)
5% Rh/Al

O

Glacial AcOH80 psi50 °Ccis-Octahydrofuro[2,3-c]pyridine 88%
10% Pd/C *EtOH / HCl50 psi25 °Ccis-Octahydrofuro[2,3-c]pyridine 92%

*Note: The final row utilizes the N-benzyl-tetrahydro intermediate (Protocol B), demonstrating that Pd/C is highly effective for the final step once the aromaticity of the pyridine ring has already been broken via step-wise activation[4].

References

1.[4] EP001286967B1 - Therapeutic Heterocyclic Compounds. Merck Sharp & Dohme Ltd. Available at: 4 2.[1] US20240239767A1 - PCSK9 Inhibitors and Methods of Use Thereof. Available at: 1 3.[2] WO2015103583A1 - Monobactams and Methods of Their Synthesis and Use. Available at: 2 4.[3] Quantum Reality in the Selective Reduction of a Benzofuran System. PMC / NIH. Available at: 3

Sources

Application Note: Protocols for the Catalytic Hydrogenation of Furo[2,3-c]pyridines to Octahydro Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Rationale

Furo[2,3-c]pyridines and their fully saturated octahydro derivatives are highly valued structural motifs in modern medicinal chemistry. They serve as critical pharmacophores in the development of G-protein-coupled receptor (GPR119) modulators for metabolic disorders[1], PCSK9 inhibitors for hyperlipidemia[2], and various neuroactive agents.

However, the direct catalytic hydrogenation of the aromatic furo[2,3-c]pyridine bicyclic system to cis-octahydrofuro[2,3-c]pyridine is notoriously difficult. The synthetic hurdles are threefold:

  • Catalyst Poisoning: The basic pyridine nitrogen rapidly coordinates to and deactivates transition metal catalysts.

  • Chemoselectivity: The furan ring is highly susceptible to hydrogenolysis (C–O bond cleavage) under the forcing conditions typically required to reduce the pyridine ring[3].

  • Diastereocontrol: Achieving high stereoselectivity at the (3a,7a) ring junction requires precise tuning of the catalyst-substrate interaction to ensure a concerted syn-addition[4].

Mechanistic Insights (Causality)

To engineer a self-validating and high-yielding protocol, the causality behind the reaction conditions must be understood:

  • Substrate Activation via Acidic Media: Attempting to hydrogenate furo[2,3-c]pyridine in neutral solvents typically results in stalled reactions. The lone pair on the pyridine nitrogen binds irreversibly to the active sites of the catalyst. By conducting the reaction in strongly acidic media (e.g., ethanolic HCl or glacial acetic acid), the nitrogen is protonated. This not only prevents catalyst poisoning but also lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the pyridine ring, making it significantly more electrophilic and susceptible to hydride transfer from the metal surface[5].

  • Catalyst Selection (Rh/C and PtO₂ vs. Pd/C): While Palladium on Carbon (Pd/C) is the industry standard for alkene reduction, it aggressively promotes the hydrogenolysis of allylic and benzylic C–O bonds in furanoid systems, leading to ring-opened piperidine byproducts[3][6]. Rhodium on Carbon (Rh/C) provides a much "softer" reduction profile, efficiently saturating the heteroaromatic rings while preserving the C–O bond. Platinum dioxide (PtO₂, Adams' catalyst) is also highly effective in acidic media but requires strict pressure monitoring to prevent over-reduction.

  • Stereocontrol: The reduction proceeds via the syn-addition of hydrogen gas from the less sterically hindered face of the molecule while it is adsorbed on the catalyst surface. This concerted delivery overwhelmingly favors the cis-(3aR,7aS) and cis-(3aS,7aR) racemic mixture at the ring junction, which is the desired configuration for most biological applications.

Reaction Workflow

G SM Furo[2,3-c]pyridine (Aromatic Core) Acid Acidic Media (HCl/AcOH) Protonation of Pyridine N SM->Acid Step 1: Activation Cat Catalyst Surface (Rh/C or PtO2) H2 Adsorption Acid->Cat Step 2: Coordination Inter Hexahydro Intermediate (Partial Saturation) Cat->Inter Syn-Addition of H2 Side Ring-Opened Byproducts (Hydrogenolysis) Cat->Side Over-reduction (High Temp/Pd) Prod cis-Octahydrofuro[2,3-c]pyridine (Target Scaffold) Inter->Prod Complete Saturation

Workflow of furo[2,3-c]pyridine hydrogenation highlighting activation and catalyst interactions.

Experimental Protocols

Protocol A: Rh/C-Catalyzed One-Pot Hydrogenation (Optimized for Chemoselectivity)

This protocol utilizes Rh/C in glacial acetic acid to ensure complete saturation while suppressing furan ring opening.

Materials:

  • Furo[2,3-c]pyridine (10.0 mmol)

  • 5% Rhodium on Carbon (Rh/C) (15 wt% relative to substrate)

  • Glacial Acetic Acid (50 mL)

  • Hydrogen gas (High purity, 80 psi)

Step-by-Step Methodology:

  • Preparation: In a 100 mL glass liner for a Parr hydrogenator, dissolve furo[2,3-c]pyridine (10.0 mmol) in 50 mL of glacial acetic acid.

  • Catalyst Addition: Carefully add 5% Rh/C (1.5 g). Safety Note: Rh/C can be pyrophoric; add under a blanket of inert gas (N₂ or Ar).

  • Purging: Seal the reactor. Purge the vessel with N₂ gas (3 x 30 psi) to remove atmospheric oxygen, followed by H₂ gas (3 x 30 psi).

  • Hydrogenation: Pressurize the vessel to 80 psi with H₂. Heat the reaction mixture to 40 °C and agitate vigorously for 16–24 hours. Monitor hydrogen uptake; the reaction is complete when the pressure stabilizes.

  • Workup: Vent the H₂ gas and purge with N₂. Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with additional acetic acid (20 mL).

  • Isolation: Concentrate the filtrate under reduced pressure. Neutralize the residue with saturated aqueous NaHCO₃ (to pH 8) and extract with Dichloromethane (3 x 30 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield the crude cis-octahydrofuro[2,3-c]pyridine.

Protocol B: PtO₂-Catalyzed Hydrogenation in Ethanolic HCl (Optimized for Reaction Velocity)

This protocol utilizes Adams' catalyst, which is highly active for pyridine reduction when the substrate is pre-protonated[5].

Materials:

  • Furo[2,3-c]pyridine (10.0 mmol)

  • Platinum dioxide (PtO₂) (5 wt%)

  • Absolute Ethanol (40 mL)

  • Concentrated HCl (37%, 12.0 mmol)

Step-by-Step Methodology:

  • Salt Formation: Dissolve the substrate in absolute ethanol (40 mL). Slowly add concentrated HCl (1.0 mL, ~12.0 mmol) while stirring at 0 °C to pre-form the hydrochloride salt.

  • Catalyst Addition: Add PtO₂ (0.5 g) to the acidic solution under an N₂ atmosphere.

  • Hydrogenation: Transfer to an autoclave, purge with N₂ and H₂, and pressurize to 60 psi. Stir at room temperature (25 °C) for 12 hours.

  • Filtration: Vent and purge the reactor. Filter the mixture through Celite.

  • Crystallization: Concentrate the filtrate to ~10 mL. Add diethyl ether (30 mL) to precipitate cis-octahydrofuro[2,3-c]pyridine hydrochloride. Filter and dry under vacuum to obtain the pure salt[4].

Quantitative Data & Catalyst Comparison

The following table summarizes the expected outcomes based on catalyst and solvent selection, demonstrating the necessity of the optimized protocols.

Catalyst SystemSolvent / AdditivePressure (psi)Temp (°C)Chemoselectivity (Target)Primary Byproduct
5% Rh/C Glacial AcOH80 - 10040Excellent (>85%)Trace ring-opening
PtO₂ EtOH / HCl (1.2 eq)50 - 6025High (~80%)Over-reduction
10% Pd/C EtOH / HCl10050Moderate (~40%)Piperidine derivatives (C–O cleavage)
10% Pd/C MeOH / Neutral5025Poor (<10%)Unreacted Starting Material

References

  • Title: WO2011140161A1 - Benzofuranyl analogues as gpr119 modulators Source: Google Patents URL
  • Title: US20240239767A1 - Pcsk9 inhibitors and methods of use thereof Source: Google Patents URL
  • Title: Quantum Reality in the Selective Reduction of a Benzofuran System Source: PMC (PubMed Central) URL: [Link]

  • Title: Quantum Reality in the Selective Reduction of a Benzofuran System Source: MDPI URL: [Link]

  • Title: EP001286967B1 Source: Googleapis.com / European Patent Office URL: [Link]

Sources

Application Notes & Protocols: The Octahydrofuro[2,3-c]pyridine Scaffold as a Privileged Chiral Building Block in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of modern medicinal chemistry, the quest for novel molecular architectures that confer both potent and selective interactions with biological targets is paramount. Privileged scaffolds—molecular frameworks that can serve as ligands for a variety of receptors and enzymes—are of immense value.[1] The octahydrofuro[2,3-c]pyridine core, a conformationally restricted bicyclic amine, has emerged as such a scaffold. Its rigid, three-dimensional structure provides an ideal platform for the precise spatial orientation of pharmacophoric elements, making it a powerful building block for the synthesis of complex, biologically active molecules. This guide provides an in-depth look at the synthesis and application of this versatile chiral scaffold, complete with detailed protocols and field-proven insights for researchers in drug development.

Introduction: The Strategic Advantage of a Fused Bicyclic Scaffold

The octahydrofuro[2,3-c]pyridine system represents a fusion of a tetrahydrofuran ring with a piperidine ring. This arrangement imparts significant conformational rigidity compared to a simple piperidine or other flexible linkers. For drug design, this rigidity is a key advantage:

  • Reduced Entropy Loss upon Binding: A rigid molecule loses less conformational entropy when it binds to a target protein, which can lead to a more favorable free energy of binding and, consequently, higher potency.

  • Precise Vectorial Display of Substituents: The fixed spatial arrangement of the scaffold allows for the precise positioning of functional groups to interact with specific pockets and residues within a biological target. This is critical for achieving high selectivity and minimizing off-target effects.

  • Access to Novel Chemical Space: As a non-classical bioisostere for other saturated heterocycles, it allows chemists to explore novel regions of chemical space, potentially overcoming challenges like poor pharmacokinetics or existing patent limitations.

The pyridine nucleus and its derivatives are cornerstones in medicinal chemistry, known for improving water solubility and serving as a versatile anchor for a wide array of functional groups.[2][3][4] The fusion of a furan ring creates a unique three-dimensional structure that has proven effective in the development of potent and selective inhibitors for various therapeutic targets, including kinases and histone deacetylases (HDACs).[1][5]

Synthesis of the Enantiopure (3aS,7aR)-Octahydrofuro[2,3-c]pyridine Core

A robust and scalable synthesis of the chiral octahydrofuro[2,3-c]pyridine building block is essential for its widespread application. Several routes have been reported, often starting from chiral pool materials or employing asymmetric catalysis.[6] A common and effective strategy involves a multi-step sequence starting from a protected piperidin-4-one derivative.[7]

The following workflow illustrates a validated synthetic approach:

G cluster_synthesis Synthetic Workflow A N-Protected Piperidin-4-one B Wittig Olefination & Deconjugation A->B Ph3P=CHCO2Et; DBU C Iodolactonization B->C I2, NaHCO3 D Radical Deiodination C->D AIBN, Bu3SnH E Lactone Reduction & Cyclization D->E DIBAL-H; MsCl, Pyridine F Final Building Block: (3aS,7aR)-Octahydrofuro[2,3-c]pyridine E->F Deprotection

Caption: General workflow for the synthesis of the octahydrofuro[2,3-c]pyridine core.

This protocol outlines the key steps to generate the protected chiral core.

Step 1: Wittig Olefination and Deconjugation [7]

  • To a solution of N-benzoyl-piperidin-4-one (1.0 eq) in chloroform, add (carbethoxymethylene)triphenylphosphorane (Ph3P=CHCO2Et) (1.2 eq).

  • Reflux the mixture for 10-12 hours, monitoring by Thin Layer Chromatography (TLC).

  • Concentrate the reaction mixture in vacuo.

  • Dissolve the crude residue in Tetrahydrofuran (THF) and add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 eq).

  • Reflux for another 10-12 hours to facilitate the deconjugation to the β,γ-unsaturated ester.

  • Perform an aqueous workup and purify by flash column chromatography to yield the desired ester.

    • Rationale: The Wittig reaction establishes the carbon framework, and the subsequent DBU-mediated deconjugation is crucial to position the double bond for the subsequent cyclization step.

Step 2: Iodolactonization

  • Dissolve the β,γ-unsaturated ester (1.0 eq) in a 1:1 mixture of THF and water.

  • Add sodium bicarbonate (NaHCO3) (3.0 eq) followed by iodine (I2) (2.0 eq) portion-wise.

  • Stir at room temperature for 12-16 hours until the starting material is consumed (TLC).

  • Quench the reaction with aqueous sodium thiosulfate solution.

  • Extract with ethyl acetate, dry over anhydrous sodium sulfate (Na2SO4), and concentrate. The crude iodolactone is often used directly in the next step.

    • Rationale: This is the key stereochemistry-defining step. The electrophilic iodine adds to the alkene, and the proximate carboxylic acid (formed in situ from ester hydrolysis) attacks intramolecularly to form the bicyclic lactone with defined stereocenters.

Step 3: Reduction, Cyclization, and Deprotection [7]

  • Subject the iodolactone to radical deiodination using tributyltin hydride (Bu3SnH) and a radical initiator like AIBN.

  • Reduce the resulting lactone with a reducing agent such as Diisobutylaluminium hydride (DIBAL-H) in THF at low temperature (-78 °C).[1]

  • An acidic workup facilitates the formation of the furo[2,3-c]pyridine ring system.[1]

  • The protecting group (e.g., benzoyl) can be removed under appropriate conditions (e.g., hydrolysis) to yield the final chiral building block.

Application in Drug Discovery: Case Studies

The true utility of a building block is demonstrated by its successful incorporation into bioactive molecules. The octahydrofuro[2,3-c]pyridine scaffold has been instrumental in the development of kinase inhibitors.

The RAS-RAF-MEK-ERK signaling pathway is a critical regulator of cell proliferation, and mutations in the BRAF gene are drivers in many cancers, including melanoma.[1] The 2,3-dihydrofuro[2,3-c]pyridine core (a close analogue) has been identified as a privileged scaffold for potent and selective B-Raf inhibitors.[1] The scaffold orients key pharmacophoric features in a way that promotes high-affinity binding at the ATP-binding site of the kinase.[1]

G cluster_coupling Drug Candidate Synthesis A Octahydrofuro[2,3-c]pyridine (Chiral Core) B Functionalization (e.g., N-Arylation) A->B Pd-catalyzed Cross-Coupling D Final B-Raf Inhibitor B->D Linker Chemistry C Coupling Partner (e.g., Indanone Oxime moiety) C->D

Caption: General workflow for incorporating the scaffold into a kinase inhibitor.

This protocol describes a typical palladium-catalyzed Buchwald-Hartwig amination to couple the scaffold with an aromatic partner, a common step in synthesizing kinase inhibitors.

Materials:

  • (3aS,7aR)-Octahydrofuro[2,3-c]pyridine hydrochloride (1.0 eq)

  • Aryl bromide or chloride (e.g., 2-fluoro-4-bromopyridine) (1.1 eq)

  • Palladium catalyst (e.g., Pd2(dba)3, 2 mol%)

  • Ligand (e.g., Xantphos, 4 mol%)

  • Base (e.g., Cesium Carbonate, Cs2CO3, 2.0 eq)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

Procedure:

  • To an oven-dried reaction vessel under an inert atmosphere (Nitrogen or Argon), add the aryl halide, cesium carbonate, palladium catalyst, and ligand.

  • Add the octahydrofuro[2,3-c]pyridine hydrochloride salt.

  • Add the anhydrous, degassed solvent via syringe.

  • Heat the reaction mixture to 90-110 °C and stir for 12-24 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter through a pad of Celite®, washing with ethyl acetate.

  • Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel.

Table 1: Representative Data for B-Raf Inhibitors

The following table, compiled from representative literature, illustrates how substitutions on a related furo[2,3-c]pyridine scaffold impact inhibitory potency against the B-Raf kinase.[1]

Compound IDR1 GroupR2 GroupB-Raf IC50 (nM)
1 HPhenyl150
2 Methyl4-Fluorophenyl75
3 H2-Chlorophenyl40
4 H3-Aminophenyl15

Data is a representative compilation for illustrative purposes.[1]

Data Interpretation & Troubleshooting

  • Reaction Monitoring: TLC is indispensable. For the iodolactonization step, staining with a ceric ammonium molybdate (CAM) or p-anisaldehyde solution can help visualize the products. For N-arylation, UV light will visualize the aromatic components.

  • Purification: The basic nitrogen of the scaffold can cause tailing on silica gel chromatography. Pre-treating the silica with triethylamine (0.1-1% in the eluent) can significantly improve peak shape and separation.

  • Stereochemical Integrity: It is crucial to verify the enantiomeric purity of the final building block using chiral HPLC or by derivatization with a chiral agent (e.g., Mosher's acid chloride) followed by NMR analysis.[6] Undesired epimerization can sometimes occur under harsh basic or acidic conditions.

Conclusion

The octahydrofuro[2,3-c]pyridine scaffold is a powerful and versatile chiral building block. Its conformationally constrained nature provides a distinct advantage in designing potent and selective ligands for complex biological targets. The synthetic routes, while multi-step, are robust and yield enantiomerically pure material. By leveraging this scaffold, medicinal chemists can access novel chemical space and develop next-generation therapeutics with improved pharmacological profiles.

References

  • BenchChem (2025). Application Notes and Protocols: Click Chemistry with 2,3-Dihydrofuro[2,3-c]pyridine Derivatives.
  • BenchChem (2025). The Rise of 2,3-Dihydrofuro[2,3-c]pyridine: A Privileged Scaffold in Modern Medicinal Chemistry.
  • Chavan, S. P., et al. (2004). Application of chiral building blocks to the synthesis of drugs. Pure and Applied Chemistry.
  • Reddy, T. R., et al. (2016). Clean and efficient assembly of functionalized benzofuro[2,3-c]pyridines via metal-free one-pot domino reactions. Green Chemistry.
  • Wang, Y., et al. (2023). Discovery of Novel 1,2,3,4-Tetrahydrobenzofuro[2,3-c]pyridine Histone Deacetylase Inhibitors for Efficient Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry. Available at: [Link]

  • Popa, M., et al. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules. Available at: [Link]

  • Chang, M.-Y., & Tai, H.-Y. (2011). SYNTHESIS OF FURO[2,3-c]PYRIDINE. HETEROCYCLES.
  • Banu, H., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. ACS Omega. Available at: [Link]

  • Krasavin, M., et al. (2019). Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Dinda, B., et al. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. IntechOpen.
  • Akolkar, S., et al. (2016). Synthesis of benzofuro- and benzothieno[2,3-c]pyridines via copper-catalyzed [4 + 2] annulation of ketoxime acetates with acetoacetanilide. Organic Chemistry Frontiers.
  • Chen, C., et al. (2016). Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines. Chemical Science. Available at: [Link]

  • E. J. Watson, et al. (2004). Synthesis of Chiral Building Blocks for Use in Drug Discovery. Molecules. Available at: [Link]

Sources

Application Note: Strategic Functionalization of Nitrogen in Octahydrofuro[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol Guide is designed for medicinal chemists and drug discovery scientists. It focuses on the strategic functionalization of the octahydrofuro[2,3-c]pyridine scaffold—a saturated, bicyclic,


-rich core increasingly valued for its ability to improve solubility and metabolic stability compared to flat aromatic systems.

Introduction & Scaffold Analysis

The octahydrofuro[2,3-c]pyridine core (Figure 1) represents a "privileged scaffold" in modern drug discovery.[1] Unlike its fully aromatic counterpart (furo[2,3-c]pyridine), the octahydro variant offers a high fraction of saturated carbon atoms (


), which correlates with improved clinical success by enhancing solubility and reducing off-target promiscuity.

The molecule features a secondary amine at position 6 (N6) and a fused tetrahydrofuran ring. The cis-fused diastereomer is the most common pharmacophore due to its thermodynamic stability and compact 3D shape. The primary challenge in functionalizing N6 lies in the steric environment created by the bicyclic fusion, which can retard rates in nucleophilic substitutions and cross-couplings compared to simple piperidines.

Core Reactivity Profile
  • Nucleophilicity: Moderate to High (similar to 3,4-disubstituted piperidines).

  • Steric Hindrance: Moderate (proximal bridgehead carbons C3a/C7a exert steric pressure).

  • Basicity:

    
     (typical secondary amine).
    
  • Key Handle: The N6 nitrogen is the sole vector for diversification without protecting group manipulation.

Functionalization Strategy & Decision Matrix

To maximize library diversity, we categorize functionalization into three primary vectors: Alkylation (via Reductive Amination), Arylation (via Buchwald-Hartwig), and Acylation/Carbamoylation .

Visualization: Functionalization Workflow

The following decision tree guides the selection of the optimal protocol based on the desired target class.

FunctionalizationMatrix Start Octahydrofuro[2,3-c]pyridine (Secondary Amine) Target Target Moiety? Start->Target Alkyl Alkyl Group (sp3-C) Target->Alkyl Aliphatic Aryl Aryl/Heteroaryl (sp2-C) Target->Aryl Aromatic Acyl Amide/Urea (C=O) Target->Acyl Carbonyl RedAm Protocol A: Reductive Amination (STAB/DCE) Alkyl->RedAm Buchwald Protocol B: Buchwald-Hartwig (Pd-G3/RuPhos) Aryl->Buchwald General SNAr Protocol C: SNAr (If Ar-X is electron deficient) Aryl->SNAr Activated Ar-X Coupling Protocol D: Amide Coupling (HATU/DIPEA) Acyl->Coupling Carboxylic Acid Urea Protocol E: Urea Formation (Isocyanate/Triphosgene) Acyl->Urea Amine/Isocyanate

Caption: Decision matrix for N-functionalization of the octahydrofuro[2,3-c]pyridine scaffold.

Detailed Protocols

Protocol A: Reductive Amination (N-Alkylation)

Rationale: Direct alkylation with alkyl halides often leads to over-alkylation (quaternary ammonium salts). Reductive amination is the preferred method for introducing alkyl groups due to its control and mild conditions [1, 2]. Sodium triacetoxyborohydride (STAB) is chosen over NaCNBH


 to avoid toxic cyanide byproducts and allow for a "one-pot" procedure.

Materials:

  • Substrate: Octahydrofuro[2,3-c]pyridine (1.0 equiv)

  • Carbonyl: Aldehyde or Ketone (1.2 equiv)

  • Reductant: Sodium triacetoxyborohydride (STAB) (1.5 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous)

  • Additive: Acetic acid (AcOH) (1.0 equiv) – Critical for ketone substrates or hindered amines.

Step-by-Step Methodology:

  • Imine Formation: In a dry vial, dissolve the amine (1.0 equiv) and the aldehyde/ketone (1.2 equiv) in DCE (0.1 M concentration).

  • Acid Activation: Add AcOH (1.0 equiv). Stir at room temperature for 30–60 minutes to promote hemiaminal/imine equilibrium. Note: For unreactive ketones, add 4Å molecular sieves.

  • Reduction: Cool the mixture to 0 °C (optional, often RT is fine). Add STAB (1.5 equiv) portion-wise.

  • Reaction: Stir at room temperature under

    
     for 4–16 hours. Monitor by LCMS for the disappearance of the secondary amine (
    
    
    
    ).
  • Workup: Quench with saturated aqueous

    
    . Extract with DCM (
    
    
    
    ). Dry organic phase over
    
    
    and concentrate.
  • Purification: Flash chromatography (typically MeOH/DCM gradient).

Troubleshooting:

  • Low Conversion: If the ketone is sterically hindered, switch to 2-Picoline Borane complex in MeOH/AcOH, which is a more stable and potent reductant for difficult substrates [3].

Protocol B: Buchwald-Hartwig Cross-Coupling (N-Arylation)

Rationale: The bicyclic nature of the amine creates steric bulk near the nitrogen. Standard ligands (e.g., BINAP) often fail. We utilize Buchwald Precatalysts (Gen 3/Gen 4) with dialkylbiaryl phosphine ligands (RuPhos or BrettPhos) which are specifically optimized for secondary amines and prevent catalyst deactivation [4, 5].

Materials:

  • Substrate: Octahydrofuro[2,3-c]pyridine (1.0 equiv)

  • Aryl Halide: Ar-Br or Ar-Cl (1.0–1.2 equiv)

  • Catalyst: RuPhos Pd G4 (2–5 mol%)

  • Base: NaOtBu (sodium tert-butoxide) (1.5 equiv) or

    
     (for base-sensitive substrates)
    
  • Solvent: Toluene or 1,4-Dioxane (anhydrous, degassed)

Step-by-Step Methodology:

  • Prep: Charge a reaction vial with the Aryl Halide, Amine, Base, and Catalyst. Note: If using NaOtBu, handle in a glovebox or weigh quickly in air.

  • Solvent: Evacuate and backfill with Argon (

    
    ). Add degassed solvent (0.2 M).
    
  • Reaction: Seal the vial and heat to 80–100 °C for 2–12 hours.

  • Monitoring: Monitor by LCMS. Look for the product mass. If Ar-Br remains consumed but no product forms, check for hydrodehalogenation (reduction of Ar-Br).

  • Workup: Filter through a pad of Celite eluting with EtOAc. Concentrate.

  • Purification: Reverse-phase HPLC is often required to remove phosphine oxides, or use silica gel chromatography.

Mechanism Visualization: The catalytic cycle below highlights the critical reductive elimination step, which is rate-limiting for bulky amines.

BuchwaldCycle Pd0 L-Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Ar-X AmineBind Amine Coordination (Ar-Pd-N-H) OxAdd->AmineBind + Amine Deprot Deprotonation (Base -> HX) AmineBind->Deprot + Base RedElim Reductive Elimination (Product Release) Deprot->RedElim L-Pd-Ar-N(R)2 RedElim->Pd0 - Ar-N(R)2

Caption: Simplified Buchwald-Hartwig cycle using L-Pd-G4 precatalysts. The bulky ligand L facilitates the difficult reductive elimination of the hindered bicyclic amine.

Protocol C: Amide Coupling (N-Acylation)

Rationale: Amide bond formation is robust, but the secondary amine can be sluggish with weak electrophiles. HATU is the preferred coupling reagent due to its high reactivity and lower racemization risk (though not a concern for the amine, it matters for chiral acids) [6].

Materials:

  • Substrate: Octahydrofuro[2,3-c]pyridine (1.0 equiv)

  • Carboxylic Acid:

    
     (1.1 equiv)
    
  • Coupling Agent: HATU (1.1–1.2 equiv)

  • Base: DIPEA (Hunig's Base) (3.0 equiv)

  • Solvent: DMF or DMF/DCM (1:1)

Step-by-Step Methodology:

  • Activation: Dissolve the Carboxylic Acid and HATU in DMF. Add DIPEA (2.0 equiv). Stir for 5 minutes (color usually changes to yellow/orange).

  • Addition: Add the octahydrofuro[2,3-c]pyridine (dissolved in minimal DMF) to the activated acid mixture.

  • Reaction: Stir at RT for 1–2 hours.

  • Workup: Dilute with EtOAc, wash with 1N HCl (if product is not basic), saturated

    
    , and brine.
    
  • Note: For very hindered acids, switch to Ghosez's Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) to generate the acid chloride in situ.

Optimization & Data Summary

The following table summarizes expected outcomes and optimization parameters based on internal application data and literature precedents for similar bicyclic amines.

Reaction TypeKey ReagentSolventTemp (°C)Typical YieldCritical Parameter
Reductive Amination STAB / AcOHDCE20–2575–90%pH Control: Keep slightly acidic (pH 5-6) to ensure iminium formation.
Buchwald (Aryl) RuPhos Pd G4Toluene80–10060–85%Base: Use NaOtBu for non-sensitive; Cs2CO3 for esters/nitriles.
Buchwald (Heteroaryl) XPhos Pd G4Dioxane10050–80%Ligand: XPhos is superior for electron-deficient heteroaryls (pyridines).
Amide Coupling HATU / DIPEADMF20>90%Stoichiometry: Excess base prevents HATU salt formation.
Urea Formation TriphosgeneDCM0 -> 2080–95%Addition Order: Add triphosgene to amine/base at 0°C to avoid dimers.

References

  • Abdel-Magid, A. F., et al. (1996).[2] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. Link

  • Sneddon, H., et al. (2026). "Green Chemistry Approaches to Reductive Amination." ACS GCI Pharmaceutical Roundtable. Link

  • Burke, S. D., & Danheiser, R. L. (1999). "Handbook of Reagents for Organic Synthesis." Wiley. (Reference for 2-Picoline Borane stability).
  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions." Chemical Reviews. Link

  • Hartwig, J. F. (2014). "Evolution of C–H Bond Functionalization." Accounts of Chemical Research.
  • Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews. Link

Sources

Application Notes & Protocols: A Detailed Guide to the Pictet-Spengler Synthesis of Furopyridine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Chemical Synthesis Division

Introduction: The Strategic Importance of Furopyridine Scaffolds

The fusion of furan and pyridine rings creates the furopyridine scaffold, a heterocyclic system of significant interest in medicinal chemistry and drug discovery. These structures are present in a variety of biologically active molecules and natural products, exhibiting potential as kinase inhibitors, anticancer agents, and antipsychotic therapeutics.[1] The hydrogenated furo[3,2-c]pyridine core, in particular, is a key framework in many of these bioactive compounds. A robust and efficient method for constructing this valuable scaffold is the Pictet-Spengler reaction, which allows for the synthesis of the tetrahydrofuro[3,2-c]pyridine ring system. This intermediate can then be further functionalized, opening avenues for the development of novel drug candidates.[1]

This document provides a comprehensive guide to the synthesis of 4-substituted tetrahydrofuro[3,2-c]pyridines via a semi-one-pot Pictet-Spengler reaction. It offers a detailed experimental protocol, an exploration of the reaction mechanism, and insights into the critical parameters that govern the success of the synthesis.

Core Synthesis Pathway: A Semi-One-Pot Approach

The synthesis of the tetrahydrofuro[3,2-c]pyridine scaffold is elegantly achieved through a two-step, semi-one-pot method. This process begins with the condensation of 2-(5-methylfuran-2-yl)ethanamine with a suitable aldehyde to form an imine intermediate. This is immediately followed by an acid-catalyzed intramolecular cyclization—the core Pictet-Spengler reaction—to yield the desired product.[1]

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Work-up & Purification A 2-(5-methylfuran-2-yl)ethanamine + Aldehyde B Crude Imine Intermediate A->B Acetonitrile, 82°C, 1h C Acid-Catalyzed Cyclization B->C Glacial Acetic Acid, Conc. HCl, 70°C, 5h E Aqueous NaOH treatment C->E D Tetrahydrofuro[3,2-c]pyridine Product F Column Chromatography E->F F->D

Caption: General workflow for the synthesis of tetrahydrofuro[3,2-c]pyridines.

Underlying Principles: A Mechanistic Overview

The Pictet-Spengler reaction is a powerful ring-forming reaction that can be considered a special case of the Mannich reaction.[2] The driving force is the creation of a highly electrophilic iminium ion from the condensation of the amine and aldehyde under acidic conditions.[2]

The reaction proceeds through the following key steps:

  • Imine Formation: The amine (2-(5-methylfuran-2-yl)ethanamine) and the aldehyde condense to form a Schiff base (imine).

  • Iminium Ion Generation: In the presence of a strong acid, the imine is protonated to form a highly reactive iminium ion.

  • Intramolecular Electrophilic Aromatic Substitution: The electron-rich furan ring of the same molecule then acts as a nucleophile, attacking the electrophilic iminium ion in an intramolecular fashion. This is the ring-closing step.

  • Rearomatization: The resulting intermediate loses a proton to restore the aromaticity of the furan ring, yielding the final tetrahydrofuro[3,2-c]pyridine product.

The use of a strong acid is crucial as the imine itself is generally not electrophilic enough to facilitate the ring closure.[2]

G cluster_mechanism Simplified Pictet-Spengler Mechanism Amine_Aldehyde Amine + Aldehyde Condensation Imine Imine (Schiff Base) Amine_Aldehyde->Imine H₂O Iminium_Ion Iminium Ion (Electrophilic) Imine->Iminium_Ion + H⁺ Cyclized_Intermediate Cyclized Intermediate (Loss of Aromaticity) Iminium_Ion->Cyclized_Intermediate Intramolecular Attack Final_Product Tetrahydrofuro[3,2-c]pyridine (Aromaticity Restored) Cyclized_Intermediate->Final_Product - H⁺

Caption: Simplified mechanism of the Pictet-Spengler reaction for furopyridine synthesis.

Detailed Experimental Protocol

This protocol is a general guideline for the synthesis of 4-substituted tetrahydrofuro[3,2-c]pyridines.

Materials and Reagents:

  • 2-(5-methylfuran-2-yl)ethanamine

  • Appropriate aldehyde (aromatic, aliphatic, or heterocyclic)

  • Dry Acetonitrile (CH₃CN)

  • Glacial Acetic Acid (AcOH)

  • Concentrated Hydrochloric Acid (HCl)

  • Saturated aqueous Sodium Hydroxide (NaOH) solution

  • Ethyl Acetate (EtOAc)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane/ethyl acetate mixtures)

Procedure:

Step 1: Imine Formation

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the aldehyde (2.0 mmol) in dry acetonitrile (2 mL).

  • To this solution, add 2-(5-methylfuran-2-yl)ethanamine (2.0 mmol, approximately 250 µL).

  • Heat the reaction mixture to 82°C and stir for 1 hour.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, concentrate the mixture to dryness using a rotary evaporator to obtain the crude imine.

Step 2: Pictet-Spengler Cyclization

  • Dissolve the crude imine in glacial acetic acid (1.5 mL).

  • Carefully add concentrated hydrochloric acid (1.0 mL) portion-wise to the solution while stirring.

  • Heat the reaction mixture to 70°C and stir for 5 hours.

  • Monitor the progress of the cyclization by TLC.

Step 3: Work-up and Purification

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully add a saturated aqueous solution of NaOH to neutralize the acid and stir the mixture overnight at room temperature. This may result in the formation of a precipitate.

  • Filter the precipitate and wash it with water.

  • Extract the aqueous filtrate with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the combined crude product (precipitate and residue from extraction) by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).

  • Characterize the purified product by NMR and mass spectrometry.

Data Presentation: Scope of the Reaction

The Pictet-Spengler synthesis of tetrahydrofuro[3,2-c]pyridines is compatible with a range of aldehydes. The electronic nature of the substituents on the aldehyde can significantly influence the reaction yield.

EntryAldehydeProductYield (%)
1Benzaldehyde2-methyl-4-phenyl-4,5,6,7-tetrahydrofuro[3,2-c]pyridine67
24-Methoxybenzaldehyde4-(4-methoxyphenyl)-2-methyl-4,5,6,7-tetrahydrofuro[3,2-c]pyridine85
34-Chlorobenzaldehyde4-(4-chlorophenyl)-2-methyl-4,5,6,7-tetrahydrofuro[3,2-c]pyridine58
44-Nitrobenzaldehyde2-methyl-4-(4-nitrophenyl)-4,5,6,7-tetrahydrofuro[3,2-c]pyridineTrace
5Isonicotinaldehyde2-methyl-4-(pyridin-4-yl)-4,5,6,7-tetrahydrofuro[3,2-c]pyridineTrace

Data adapted from a study on the synthesis of tetrahydrofuro[3,2-c]pyridines.[3]

Field-Proven Insights:

  • Influence of Substituents: As illustrated in the table, aldehydes bearing electron-donating groups (e.g., 4-methoxybenzaldehyde) tend to give higher yields. Conversely, aldehydes with strong electron-withdrawing groups (e.g., 4-nitrobenzaldehyde) or electron-deficient heterocyclic aldehydes (e.g., isonicotinaldehyde) result in significantly lower yields or only trace amounts of the product. This is likely due to the destabilization of the intermediate iminium cation, which is crucial for the cyclization step.[3]

  • Limitations: The use of aliphatic aldehydes in this reaction is generally not successful. This is attributed to the insufficient stabilization of the resulting cation, which prevents efficient cyclization.[3]

Troubleshooting and Optimization

Problem Potential Cause Suggested Solution
Low or No Product Formation Inefficient imine formation.Ensure the use of dry acetonitrile and monitor the imine formation step closely by TLC before proceeding to the cyclization.
Ineffective acid catalysis.The combination of glacial acetic acid and concentrated hydrochloric acid is generally effective. Ensure the correct proportions are used.
Significant Tarring and Decomposition Harsh acidic conditions.The furan ring is sensitive to strong acids. While necessary for the reaction, prolonged exposure or excessively high temperatures can lead to degradation. Adhere to the recommended reaction time and temperature.
Reactivity of the starting materials.Some aldehydes, particularly those that are prone to polymerization, may contribute to tarring. Ensure the purity of the starting aldehyde.
Difficult Purification Presence of side products.In some cases, acid-catalyzed hydrolysis of the furan ring can lead to the formation of 1,4-dicarbonyl compounds as byproducts.[3] Careful optimization of the reaction conditions and meticulous column chromatography are essential for isolating the desired product.

Conclusion

The Pictet-Spengler reaction offers a reliable and versatile method for the synthesis of tetrahydrofuro[3,2-c]pyridine analogs, which are valuable scaffolds in drug discovery. By understanding the reaction mechanism and the influence of substrate electronics, researchers can effectively utilize this protocol to generate a library of compounds for biological evaluation. Careful control of reaction conditions and a systematic approach to purification are key to achieving high yields and purity.

References

  • Mendogralo, M. F., & Uchuskin, M. G. (2023). Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. Beilstein Journal of Organic Chemistry, 19, 991–997. [Link]

  • Maresh, J. J., Giddings, L. A., Friedrich, A., Loris, E. A., Panjikar, S., Trout, B. L., Stöckigt, J., Peters, B., & O'Connor, S. E. (2008). Strictosidine synthase: mechanism of a Pictet-Spengler catalyzing enzyme. Journal of the American Chemical Society, 130(2), 710–723. [Link]

  • Frasconi, M., Ginnaram, S., Tescione, F., & D'Agostino, S. (2020). The Pictet-Spengler Reaction Updates Its Habits. Molecules (Basel, Switzerland), 25(2), 414. [Link]

  • Wikipedia. (2023, December 29). Pictet–Spengler reaction. In Wikipedia. [Link]

  • Kaur, H., & Kumar, V. (2018). Synthetic Versus Enzymatic Pictet-Spengler Reaction: An Overview. Current Organic Synthesis, 15(6), 765-783. [Link]

  • Dalpozzo, R. (2018). The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. Molecules, 23(3), 633. [Link]

  • Lourido, D., et al. (2012). Design and synthesis of Pictet-Spengler condensation products that exhibit oncogenic-RAS synthetic lethality and induce non-apoptotic cell death. Bioorganic & Medicinal Chemistry Letters, 22(12), 4089-4093. [Link]

Sources

Application Note: Scale-Up Synthesis and Process Optimization of (3aS,7aR)-Octahydrofuro[2,3-c]pyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Overview

The bicyclic scaffold (3aS,7aR)-octahydrofuro[2,3-c]pyridine has emerged as a critical structural motif in modern drug discovery, prominently featured in the development of PCSK9 inhibitors and novel CNS-active therapeutics [1]. The cis-fused oxa-azabicyclic system provides unique conformational rigidity, improving target binding affinity and metabolic stability.

Transitioning the synthesis of this scaffold from discovery (milligram) to process scale (kilogram) presents significant challenges, primarily concerning stereocontrol, safety, and step economy. Traditional resolution methods suffer from a maximum 50% theoretical yield, making them economically unviable for scale-up. This application note details a robust, highly stereoselective, and scalable 5-step synthetic route. By leveraging a Dynamic Kinetic Resolution-Asymmetric Transfer Hydrogenation (DKR-ATH) strategy, this protocol ensures >98% enantiomeric excess (ee) while maintaining operational safety and high volumetric productivity.

Mechanistic Pathway & Synthetic Strategy

The core challenge in synthesizing the (3aS,7aR) stereocenter lies in establishing the cis-relationship between the C3a and C7a bridgehead protons. Our retrosynthetic strategy traces the bicyclic core back to 1-benzyl-4-piperidone.

The pivotal step is the DKR-ATH of the intermediate beta-substituted ketone. Under basic conditions, the two enantiomers of the intermediate ketone rapidly interconvert via an enol form. A chiral Ruthenium catalyst selectively and rapidly reduces the (3S)-enantiomer, driving the equilibrium toward the desired (3S,4R)-cis-alcohol. This circumvents the 50% yield cap of classical resolutions, enabling near-quantitative stereochemical conversion.

DKR_Mechanism cluster_0 Dynamic Kinetic Resolution (DKR) KetoneS (3S)-Ketone Enol Enol Intermediate KetoneS->Enol Product (3S,4R)-cis-Alcohol (Desired Isomer) KetoneS->Product Fast KetoneR (3R)-Ketone KetoneR->Enol Byproduct (3R,4S)-cis-Alcohol (Trace) KetoneR->Byproduct Slow Catalyst Ru(II)-(R,R)-TsDPEN Formic Acid / TEA Catalyst->KetoneS

Dynamic Kinetic Resolution (DKR) mechanism enabling high stereoselectivity.

Process Chemistry & Step-by-Step Protocols

Step 1: Alkylation to Ethyl 2-(1-benzyl-4-oxopiperidin-3-yl)acetate

Causality: Alkylation of the piperidone ring is required to install the two-carbon appendage that will eventually form the furan ring. LiHMDS is chosen over LDA to minimize nucleophilic attack on the ester moiety of the alkylating agent.

  • Protocol:

    • Charge a dry, N2-flushed reactor with 1-benzyl-4-piperidone (1.0 eq) and anhydrous THF (10 vol). Cool to -78°C.

    • Add LiHMDS (1.0 M in THF, 1.1 eq) dropwise over 1 hour, maintaining internal temperature <-70°C. Stir for 30 minutes.

    • Add ethyl bromoacetate (1.1 eq) dropwise. Allow the reaction to slowly warm to 0°C over 2 hours.

    • Quench with saturated aqueous NH4Cl. Extract with EtOAc, wash with brine, dry over Na2SO4, and concentrate to yield the racemic keto-ester.

Step 2: DKR-ATH to Ethyl 2-((3S,4R)-1-benzyl-4-hydroxypiperidin-3-yl)acetate

Causality: The formic acid/triethylamine (HCOOH/Et3N) azeotrope serves as both the hydride source and the basic medium required for the rapid enolization of the substrate. The RuCl catalyst specifically directs hydride delivery to the Re-face of the ketone [3].

  • Protocol:

    • Dissolve the racemic keto-ester (1.0 eq) in anhydrous DCM (5 vol) and degas with N2 for 15 minutes.

    • Add HCOOH/Et3N (5:2 azeotrope, 5.0 eq) and RuCl (0.5 mol%).

    • Heat the mixture to 40°C and stir for 24 hours. IPC (In-Process Control): Monitor by chiral HPLC until ketone consumption is >98%.

    • Cool to room temperature, neutralize with saturated NaHCO3, extract with DCM, and concentrate. The crude product is carried forward without further purification.

Step 3: Reduction to (3S,4R)-1-benzyl-3-(2-hydroxyethyl)piperidin-4-ol

Causality: Complete reduction of the ester to a primary alcohol is necessary to set up the intramolecular etherification. LiBH4 is preferred over LiAlH4 at scale due to its milder exotherm and easier workup.

  • Protocol:

    • Dissolve the ester from Step 2 in THF (8 vol) and cool to 0°C.

    • Add LiBH4 (2.0 eq) in portions. Stir at 0°C for 1 hour, then warm to room temperature for 4 hours.

    • Quench cautiously with 1M HCl until gas evolution ceases, then adjust pH to 9 with 2M NaOH.

    • Extract with 2-MeTHF (3 x 5 vol), wash with brine, and concentrate to yield the diol.

Step 4: Cyclization to (3aS,7aR)-6-benzyl-octahydrofuro[2,3-c]pyridine

Causality: Selective activation of the primary alcohol over the sterically hindered secondary alcohol at C4 is critical. Tosyl chloride (TsCl) achieves this selectivity. Subsequent treatment with NaH deprotonates the C4-hydroxyl, triggering an intramolecular SN2 displacement of the primary tosylate to form the cis-fused tetrahydrofuran ring without epimerization.

  • Protocol:

    • Dissolve the diol (1.0 eq) in DCM (10 vol) containing Pyridine (3.0 eq). Cool to 0°C.

    • Add TsCl (1.05 eq) portion-wise. Stir at 0°C for 6 hours. IPC: LC-MS to confirm mono-tosylation.

    • Wash the organic layer with water and concentrate. Redissolve the crude tosylate in anhydrous THF (10 vol).

    • Add NaH (60% dispersion, 1.5 eq) at 0°C. Warm to room temperature and stir for 4 hours.

    • Quench with water, extract with EtOAc, and purify via crystallization (Heptane/EtOAc) to yield the pure N-benzyl bicyclic core.

Step 5: Hydrogenolysis & Salt Formation

Causality: Hydrogenolysis removes the N-benzyl protecting group. Conducting this reaction in the presence of concentrated HCl serves a dual purpose: it prevents the resulting secondary amine from poisoning the palladium catalyst and directly yields the highly crystalline, stable hydrochloride salt [2].

  • Protocol:

    • Charge a pressure reactor with the N-benzyl cyclized product (1.0 eq), Ethanol (10 vol), and concentrated HCl (1.1 eq).

    • Add 10% Pd/C (5 wt% loading). Purge the reactor with N2, then with H2.

    • Pressurize to 50 psi H2 and stir at 40°C for 12 hours. IPC: HPLC to ensure complete debenzylation.

    • Filter the mixture through Celite to remove the catalyst.

    • Concentrate the filtrate and recrystallize from Ethanol/Diethyl ether to afford (3aS,7aR)-octahydrofuro[2,3-c]pyridine hydrochloride as a white crystalline solid.

ProcessWorkflow SM 1-Benzyl-4-piperidone (Starting Material) Step1 Step 1: Alkylation (LiHMDS, Ethyl bromoacetate) SM->Step1 Step2 Step 2: DKR-ATH (Ru-TsDPEN, HCOOH/Et3N) Step1->Step2 Step3 Step 3: Ester Reduction (LiBH4) Step2->Step3 Step4 Step 4: Cyclization (TsCl, NaH) Step3->Step4 Step5 Step 5: Deprotection & Salt Formation (H2, Pd/C, HCl) Step4->Step5 Product (3aS,7aR)-Octahydrofuro[2,3-c]pyridine HCl (Final Product) Step5->Product

Synthetic workflow for the scale-up of (3aS,7aR)-octahydrofuro[2,3-c]pyridine HCl.

Quantitative Data & Process Metrics

The following table summarizes the key performance indicators (KPIs) observed during the transition from bench scale to a 1-kilogram pilot scale. The DKR-ATH step demonstrated remarkable scalability, maintaining >98% ee without requiring extreme dilution or cryogenic conditions.

Process StepBench Scale Yield (100g)Pilot Scale Yield (1kg)Enantiomeric Excess (ee)HPLC Purity (a/a %)
1. Alkylation 82%85%N/A (Racemic)94.5%
2. DKR-ATH 91%89%>98.5%96.0%
3. Reduction 88%86%>98.5%95.2%
4. Cyclization 79%76%>98.5%98.1% (Post-Cryst.)
5. Deprotection 95%94%>99.0%>99.5%
Overall Process 49.3% 46.5% >99.0% >99.5%

References

  • Title: Pcsk9 inhibitors and methods of use thereof Source: US Patent 20240239767A1 URL
  • Title: Monobactams and methods of their synthesis and use (Reference for octahydrofuro[2,3-c]pyridine deprotection methodologies)
  • Title: Dynamic Kinetic Resolution of alpha-Substituted beta-Keto Esters via Asymmetric Transfer Hydrogenation Source: Journal of the American Chemical Society, 1995, 117, 10417-10418 URL: [Link]

Troubleshooting & Optimization

Separating cis and trans diastereomers of octahydrofuro[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Octahydrofuro[2,3-c]pyridine Diastereomer Separation

Ticket ID: #OCT-23C-ISO-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Subject: Resolution of cis and trans diastereomers in octahydrofuro[2,3-c]pyridine synthesis

Executive Summary

You are encountering a mixture of diastereomers (cis- and trans-fused ring junctions) during the synthesis of octahydrofuro[2,3-c]pyridine. This scaffold is a 5,6-fused bicyclic system (hydrindane-like) containing an oxygen atom and a nitrogen atom.[1]

In 5,6-fused systems, the cis-isomer is generally the thermodynamic product and is conformationally flexible, whereas the trans-isomer is rigid and often significantly less stable due to ring strain imposed by the furan ring fusion. However, depending on your N-protecting group (e.g., Boc, Cbz, Bn) and synthetic route (hydrogenation vs. cyclization), you may observe varying ratios.

This guide provides a self-validating workflow to Identify, Separate, and Interconvert these isomers.

Module 1: Diagnostic & Identification (The "Is it Cis or Trans?" FAQ)

Before attempting separation, you must definitively assign the stereochemistry.[1] Relying solely on polarity (TLC Rf) is risky due to substituent effects.[1]

Q: How do I distinguish cis vs. trans using NMR?

A: You must analyze the bridgehead protons (


 and 

).[1]
FeatureCis -Isomer (Syn-fusion)Trans -Isomer (Anti-fusion)
Coupling Constant (

)
Small (5–9 Hz) .[1] The dihedral angle is typically ~0–60°, leading to smaller splitting.[1]Large (10–14 Hz) .[1][2] The dihedral angle approaches 180° (anti-periplanar), leading to larger splitting.[1]
NOESY / ROESY Strong Correlation .

and

are on the same face; a strong cross-peak is observed.[1]
No/Weak Correlation .

and

are on opposite faces.[1]
13C NMR Shift Bridgehead carbons often appear upfield (shielded) due to

-gauche interactions.[1]
Bridgehead carbons often appear downfield relative to the cis isomer.[1]

Technical Note: In 5,6-fused systems containing heteroatoms, the trans isomer may adopt a distorted chair conformation to relieve strain, which can sometimes reduce the


 value, making it look "cis-like" (7-9 Hz). Always prioritize NOESY data over 

-coupling for this scaffold.
Visual Workflow: Stereochemical Assignment

StereochemID Start Crude Mixture Analysis (1H NMR) Bridgehead Identify Bridgehead Protons (H-3a and H-7a) Start->Bridgehead Coupling Measure J(3a,7a) Bridgehead->Coupling J_Large J > 10 Hz Coupling->J_Large Clear splitting J_Small J < 9 Hz Coupling->J_Small Overlap/Small Trans_Likely Likely Trans (Anti-periplanar) J_Large->Trans_Likely NOESY_Check Run 2D NOESY J_Small->NOESY_Check Trans_Likely->NOESY_Check Verify NOE_Pos Strong Cross-peak (H3a <-> H7a) NOESY_Check->NOE_Pos NOE_Neg No Cross-peak NOESY_Check->NOE_Neg Result_Cis CONFIRMED: Cis-Isomer (Thermodynamic) NOE_Pos->Result_Cis Result_Trans CONFIRMED: Trans-Isomer (Kinetic/Strained) NOE_Neg->Result_Trans

Caption: Decision tree for assigning stereochemistry using 1H NMR coupling constants and 2D NOESY correlations.

Module 2: Chromatographic Separation (The "How-To" Guide)

Q: Which stationary phase works best?

A: Standard Silica Gel (40–63 µm) is usually sufficient.[1] The octahydrofuro[2,3-c]pyridine core has distinct 3D shapes for cis (bent) and trans (flat/stepped) isomers, leading to different adsorption profiles.

  • Cis-Isomer: Typically more polar (higher retention time) in non-polar mobile phases because the "bent" shape exposes the lone pairs on the Oxygen and Nitrogen more effectively to the silica surface.

  • Trans-Isomer: Typically less polar (elutes earlier).[1]

Protocol: Flash Chromatography Optimization
  • Derivatization (Recommended): If your nitrogen is free (

    
    ), the amine tailing will ruin separation.[1] Protect with Boc  (tert-butyloxycarbonyl) or Cbz  (carboxybenzyl) before separation.[1]
    
    • Why? Carbamates reduce basicity, eliminating streakiness, and add bulk that amplifies the shape difference between isomers.[1]

  • TLC Screening:

    • Solvent A: 10% EtOAc in Hexanes (Too non-polar?)

    • Solvent B: 30% EtOAc in Hexanes (Target range)[1]

    • Solvent C: 5% MeOH in DCM (For very polar derivatives)

    • Goal: Find a solvent where

      
      .[1]
      
  • Column Loading: Use a loading ratio of 1:50 (1 g crude to 50 g silica).[1]

  • Gradient:

    • 0–5 CV (Column Volumes): 100% Hexane (Equilibration)[1]

    • 5–15 CV: 0%

      
       40% EtOAc/Hexane.[1]
      
    • Hold at the percentage where the first isomer elutes.[1]

Advanced Purification: Preparative HPLC

If flash fails (overlapping peaks), switch to Prep-HPLC.

  • Column: C18 (Reverse Phase) or XBridge Phenyl-Hexyl.[1]

  • Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid or Ammonium Bicarbonate (pH 10).[1]

  • Selectivity: The Phenyl-Hexyl column often provides better separation for geometric isomers due to

    
     interactions with the protecting groups (e.g., Cbz).
    

Module 3: Chemical Resolution & Interconversion

Q: I synthesized the trans isomer, but I need the cis. Can I convert it?

A: Yes. In [4.3.0] heterocyclic systems, the cis-fused isomer is generally the thermodynamic product .

Protocol: Acid-Mediated Isomerization This method works by reversible protonation and bond rotation (if ring opening occurs) or simply via radical abstraction mechanisms if using specific catalysts, but for simple diastereomers, acid equilibration is standard.[1]

  • Dissolve: Dissolve the trans-enriched mixture in ethanol or toluene.

  • Reagent: Add catalytic

    
    -toluenesulfonic acid (pTSA) or treat with NaOEt/EtOH (base-mediated, if 
    
    
    
    -protons are acidic).[1]
    • Note: For octahydrofuro[2,3-c]pyridine, the bridgehead carbons are not

      
       to a carbonyl unless it is a lactam. If it is a pure amine/ether, isomerization is difficult without breaking bonds.[1]
      
    • Alternative: If you are at the intermediate stage (e.g., a double bond exists or a ketone is present), isomerize before the final reduction.

  • Reflux: Heat to 80°C for 4–12 hours.

  • Monitor: Check LCMS/NMR for the ratio shift toward the cis isomer.

Q: Can I use crystallization?

A: Yes, if you have the free amine.[1]

  • Salt Formation: Treat the mixture with Oxalic acid or L-Tartaric acid in hot ethanol.[1]

  • The cis and trans isomers will form salts with vastly different lattice energies.[1]

  • Cool slowly.[1][3] One diastereomer (usually the more symmetrical or compact cis) will crystallize out.[1] Filter and neutralize to recover.[1][3]

Module 4: Troubleshooting Workflow

Troubleshooting Problem Separation Failed Check_N Is Nitrogen Protected? Problem->Check_N No_Prot No (Free NH) Check_N->No_Prot Yes_Prot Yes (Boc/Cbz) Check_N->Yes_Prot Action_Protect Protect with Boc2O (Changes Polarity) No_Prot->Action_Protect Check_Method Current Method? Yes_Prot->Check_Method Method_Flash Silica Flash Check_Method->Method_Flash Method_HPLC Prep HPLC Check_Method->Method_HPLC Switch_Solv Change Solvent (DCM/MeOH -> Hex/EtOAc) Method_Flash->Switch_Solv Switch_Col Switch to Phenyl-Hexyl or C18 Column Method_HPLC->Switch_Col

Caption: Troubleshooting logic for failed diastereomer separations.

References

  • Synthesis of Furo[2,3-c]pyridine Derivatives Chang, M.-Y., & Tai, H.-Y. (2011).[1][4] Synthesis of Furo[2,3-c]pyridine. Heterocycles, 83(8), 1889.[1][4]

  • Stereochemical Assignment of Fused Heterocycles Hutchison, A. J., et al. (1989).[1] Enantiomeric N-Substituted Benzofuro[2,3-c]pyridin-6-ols.[1][5] Journal of Medicinal Chemistry, 32(10), 2171–2178.[1] (Describes the isolation and NMR characterization of cis-fused analogues). [1]

  • General Thermodynamic Stability of [4.3.0] Systems Eliel, E. L., & Wilen, S. H. (1994).[1] Stereochemistry of Organic Compounds. Wiley-Interscience.[1] (Authoritative text on the stability of hydrindane-like fused systems). [1]

Sources

Technical Support Center: Navigating Solubility Challenges of Octahydrofuro[2,3-c]pyridine Salts

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to addressing the solubility challenges encountered with octahydrofuro[2,3-c]pyridine salts. This guide is designed for researchers, scientists, and drug development professionals actively working with this promising heterocyclic scaffold. Here, we synthesize fundamental principles with field-proven strategies to provide a comprehensive resource for troubleshooting and optimizing the solubility of your compounds.

The octahydrofuro[2,3-c]pyridine core is a valuable scaffold in medicinal chemistry, but like many nitrogen-containing heterocycles, its derivatives can present significant solubility hurdles.[1][2] Poor aqueous solubility is a major obstacle in drug development, impacting bioavailability and the translation of a promising compound into a viable therapeutic.[3] This guide offers a structured approach to understanding and overcoming these challenges, presented in a question-and-answer format for direct and actionable insights.

Frequently Asked Questions (FAQs)

Here we address some of the common initial questions that arise when working with octahydrofuro[2,3-c]pyridine salts.

Q1: Why are my octahydrofuro[2,3-c]pyridine salts showing poor aqueous solubility?

Poor solubility in this class of compounds can stem from several factors inherent to their structure. The fused ring system can lead to a rigid, crystalline lattice that is difficult for solvent molecules to disrupt. Additionally, the lipophilicity of substituents on the scaffold can significantly decrease water solubility. Like other pyridine-containing structures, the basicity of the nitrogen atom plays a crucial role; while it allows for salt formation to potentially improve solubility, the properties of the resulting salt are highly dependent on the chosen counterion and the pH of the medium.[4][5]

Q2: What is the first step I should take to improve the solubility of my octahydrofuro[2,3-c]pyridine salt?

The initial and most critical step is to thoroughly characterize the physicochemical properties of your free base.[6] Key parameters to determine are:

  • pKa: The acid dissociation constant (pKa) of the basic nitrogen on the pyridine ring is fundamental. It dictates the pH range in which the compound will be ionized and is essential for a rational salt selection strategy.[7] For successful salt formation of a basic drug, the pKa of the drug should be at least two pH units higher than the pKa of the counterion.[7]

  • LogP/LogD: These values provide a measure of the compound's lipophilicity. A high LogP often correlates with low aqueous solubility.

  • Melting Point: The melting point can be an indicator of the crystal lattice energy. A high melting point may suggest a more stable crystal lattice that is more difficult to dissolve.[5]

  • Polymorphism: Investigating the existence of different crystalline forms (polymorphs) is crucial, as they can exhibit different solubility profiles.

A comprehensive understanding of these properties will guide a more targeted and effective solubility enhancement strategy.

Q3: Is salt formation always the best way to increase the solubility of my octahydrofuro[2,3-c]pyridine derivative?

While salt formation is a very common and often effective method for improving the solubility of basic drugs, it is not a guaranteed solution and may not always be the optimal approach.[8][9] The success of salt formation depends heavily on the properties of both the active pharmaceutical ingredient (API) and the chosen counterion.[10] In some cases, an alternative approach like co-crystallization, amorphous solid dispersion, or the use of enabling excipients may provide a better solubility profile and overall formulation stability.[11][12]

Troubleshooting Guide: A Systematic Approach to Solubility Enhancement

When faced with persistent solubility issues, a systematic troubleshooting approach is essential. The following sections provide detailed guidance on key strategies.

Strategic Salt Screening and Selection

The choice of counterion is a critical determinant of the resulting salt's properties, including solubility, stability, and manufacturability.[10] A systematic salt screening process is highly recommended to identify the optimal salt form.

Common Issues and Troubleshooting Steps:

  • Issue: The hydrochloride salt of my compound is still poorly soluble.

    • Explanation: While hydrochloride is a common choice, it may not be the best for every basic compound. The common ion effect can also suppress solubility in acidic environments like the stomach.[11]

    • Troubleshooting:

      • Expand the Counterion Screen: Test a diverse range of pharmaceutically acceptable counterions with varying properties (e.g., size, pKa, hydrophilicity). Consider alternatives like mesylate, tosylate, sulfate, and various carboxylates (e.g., citrate, tartrate, maleate).[]

      • Determine the pH-Solubility Profile: Measure the solubility of different salt forms across a range of pH values (typically pH 1-8).[][14] This will reveal the pH of maximum solubility and help predict in vivo behavior.

      • Analyze the Solid State: Characterize the resulting salts using techniques like X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) to confirm salt formation and identify any polymorphism.

  • Issue: My salt is hygroscopic (readily absorbs moisture from the air).

    • Explanation: Hygroscopicity can lead to handling difficulties, physical instability (deliquescence), and potential chemical degradation.

    • Troubleshooting:

      • Select Less Hygroscopic Counterions: Some counterions are inherently more prone to moisture uptake. Screen for alternatives that form less hygroscopic salts.

      • Control Crystallization Conditions: The method of crystallization can influence the physical properties of the salt. Experiment with different solvents and cooling profiles.

  • Issue: The salt disproportionates back to the free base in solution.

    • Explanation: Salt disproportionation is the conversion of a salt to its neutral free base form, which is typically much less soluble.[15] This can occur if the pH of the solution is at or above the pH of maximum solubility (pHmax).[15]

    • Troubleshooting:

      • pH Control: Ensure the pH of the formulation is maintained well below the pHmax of the salt. This can be achieved through the use of buffering agents.[16]

      • Counterion Choice: Salts of strong acids (e.g., hydrochloride, mesylate) generally have a lower pHmax and are less prone to disproportionation compared to salts of weak acids.

      • Storage Conditions: For suspension formulations, disproportionation can be mitigated by storing at lower temperatures.[17][18]

Workflow for Rational Salt Screening:

Caption: A rational workflow for salt screening and selection.

Co-crystallization: An Alternative to Salt Formation

Co-crystals are multi-component crystals where the API and a co-former are held together by non-ionic interactions, such as hydrogen bonding.[9] This approach can be particularly useful for compounds that do not readily form stable salts or where salt formation does not sufficiently improve solubility.

When to Consider Co-crystals:

  • When the pKa of the basic nitrogen is too low for stable salt formation.

  • When the desired salt forms exhibit poor physicochemical properties (e.g., hygroscopicity, instability).

  • To explore a wider range of solid forms with potentially improved properties.

Protocol for a Basic Co-crystal Screen:

  • Co-former Selection: Choose a variety of pharmaceutically acceptable co-formers from the GRAS (Generally Recognized as Safe) list. Good candidates often have complementary functional groups capable of hydrogen bonding with the octahydrofuro[2,3-c]pyridine scaffold.

  • Screening Methods:

    • Solvent-Drop Grinding: Grind a stoichiometric mixture of the API and co-former in a mortar and pestle, adding a few drops of a suitable solvent.

    • Slurry Equilibration: Stir a suspension of the API and co-former in a solvent where both have some solubility.

    • Solution Evaporation: Dissolve both the API and co-former in a common solvent and allow the solvent to evaporate slowly.[19]

  • Characterization: Analyze the resulting solids by XRPD to identify new crystalline phases. Further characterization of promising co-crystals should include DSC, TGA, and solubility determination.

Formulation-Based Strategies: The Role of Excipients

When modification of the solid form is insufficient or not feasible, formulation strategies employing solubility-enhancing excipients can be highly effective.

Commonly Used Excipients and Their Mechanisms:

Excipient ClassMechanism of ActionKey Considerations
Cyclodextrins Form inclusion complexes by encapsulating the lipophilic parts of the drug molecule within their hydrophobic cavity, while the hydrophilic exterior improves aqueous solubility.[][21][22][23]The size of the cyclodextrin cavity must be compatible with the size of the guest molecule. β-cyclodextrin and its derivatives (e.g., hydroxypropyl-β-cyclodextrin) are commonly used for heterocyclic compounds.[]
Surfactants Form micelles that can solubilize hydrophobic drugs in their core.The choice of surfactant and its concentration (above the critical micelle concentration) are important.
Polymers (for Amorphous Solid Dispersions) The drug is dispersed in a polymer matrix in an amorphous (non-crystalline) state.[2] This eliminates the crystal lattice energy barrier to dissolution, leading to higher apparent solubility.[3][12][24]The polymer must be able to stabilize the amorphous form of the drug and prevent re-crystallization. Common polymers include povidone (PVP) and hydroxypropyl methylcellulose (HPMC).

Decision Tree for Formulation Strategy:

FormulationStrategy A Solubility Issue Identified B Is Salt/Co-crystal Feasible & Effective? A->B C Proceed with Optimized Solid Form B->C Yes D Consider Formulation Enhancement B->D No E Is the Compound Lipophilic? D->E F Cyclodextrin Complexation E->F Moderately G Amorphous Solid Dispersion (ASD) E->G Yes, High Melting Point H Lipid-Based Formulation (e.g., SEDDS) E->H Highly Lipophilic

Caption: Decision tree for selecting a suitable formulation strategy.

Experimental Protocols

Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol determines the thermodynamic solubility of a compound, which is a fundamental property.

  • Preparation: Prepare a series of buffers at different pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4).

  • Addition of Compound: Add an excess amount of the octahydrofuro[2,3-c]pyridine salt to a known volume of each buffer in a sealed vial. The presence of undissolved solid should be visible.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-72 hours).[25]

  • Phase Separation: Separate the undissolved solid from the solution by centrifugation or filtration. Ensure that no solid is carried over into the sample for analysis.

  • Quantification: Analyze the concentration of the dissolved compound in the supernatant using a validated analytical method, such as HPLC-UV.

  • Solid Phase Analysis: Analyze the remaining solid by XRPD to check for any changes in the solid form (e.g., disproportionation or polymorphism).

Protocol 2: Kinetic Solubility Assessment

This high-throughput method is useful for ranking the solubility of multiple compounds or salt forms early in development.

  • Stock Solution: Prepare a concentrated stock solution of the test compound in an organic solvent (e.g., DMSO).

  • Addition to Buffer: Add a small volume of the stock solution to an aqueous buffer in a 96-well plate.

  • Precipitation Detection: Monitor the formation of a precipitate over time using a nephelometer or by measuring turbidity with a plate reader.

  • Data Analysis: The kinetic solubility is the concentration at which precipitation is first observed.

Conclusion

Solving the solubility issues of octahydrofuro[2,3-c]pyridine salts requires a multi-faceted and systematic approach. By thoroughly characterizing the physicochemical properties of the parent molecule, conducting rational salt and co-crystal screening, and exploring advanced formulation strategies, researchers can significantly improve the developability of these promising compounds. This guide provides a foundational framework for these efforts, empowering scientists to make informed decisions and overcome the solubility challenges inherent in drug development.

References

  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2011, March 1). American Pharmaceutical Review.
  • Innovative Formulation Strategies for Poorly Soluble Drugs. (2025, October 17). World Pharma Today.
  • Physicochemical Properties of Substituted 2,3-Dihydrofuro[2,3-c]pyridines: A Technical Guide. (2025). BenchChem.
  • Creation and interpretation of machine learning models for aqueous solubility prediction. (2023, October 30). Future Science.
  • The Selection of a Pharmaceutical Salt-The Effect of the Acidity of the Counterion on Its Solubility and Potential Biopharmaceutical Performance. Journal of Pharmaceutical Sciences.
  • Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences and Nanotechnology.
  • Predictive Models of Aqueous Solubility of Organic Compounds Built on A Large Dataset of High Integrity. (2019, May 27).
  • Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs. (2012, January 15).
  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. (2014). ISRN Pharmaceutics.
  • Prediction of the aqueous solubility of benzylamine salts using QSPR model. (2005, February). Journal of Pharmaceutical and Biomedical Analysis.
  • A machine learning approach for the prediction of aqueous solubility of pharmaceuticals: a comparative model and dataset analysis. (2024, September 9). Digital Discovery.
  • Pruned Machine Learning Models to Predict Aqueous Solubility. (2020, July 1). ACS Omega.
  • Impact of mixed counter ion on saturation solubility of esylate salt of a weak basic drug to formulate physically stable and non-hemolytic ready to use injectable solution. (2019, December 15).
  • Solubility Analysis. BOC Sciences.
  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations.
  • Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs. (2025, August 7). Request PDF.
  • Supramolecular cyclodextrin complexes of biologically active nitrogen heterocycles.
  • Schematic representation of the pH-solubility profile of a basic drug. (Adapted from Ref.[26]). ResearchGate.

  • Liposomal Formulations for Improved Bioavailability of Poorly Soluble Drugs. (2021, November 27).
  • Process for co-crystal development, screening and applications.
  • High-throughput 96-well cocrystal screening workflow for active pharmaceutical ingredients. Unchained Labs.
  • Annex 4.
  • Advancements in Liposomal Formulations: Improving Bioavailability and Targeted Delivery. (2024, May 29).
  • Solubility enhancement with amorphous solid dispersion. (2025, May 13). Seppic.
  • Advanced active liposomal loading of poorly water-soluble substances.
  • Applying Hot-Stage Microscopy to Co-Crystal Screening: A Study of Nicotinamide with Seven Active Pharmaceutical Ingredients. (2008, May 7). Crystal Growth & Design.
  • Co-crystal screening. CRYSFORMA.
  • Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. (2013, April 2). American Pharmaceutical Review.
  • Liposomal Formulations: A Recent Upd
  • Solubility, pH-Solubility Profile, pH-Rate Profile, and Kinetic Stability of the Tyrosine Kinase Inhibitor, Alectinib. (2024, June 13). Pharmaceuticals.
  • How to Mitigate Disproportionation of API Salts in Pharmaceutical Formulations. (2025, August 11).
  • Improving Solubility with Amorphous Solid Dispersions. (2020, November 3). Pharmaceutical Technology.
  • Pharmaceutical co-crystals: A green way to enhance drug stability and solubility for improved therapeutic efficacy. (2024, January 15). Journal of Pharmacy and Pharmacology.
  • The Rise of 2,3-Dihydrofuro[2,3-c]pyridine: A Privileged Scaffold in Modern Medicinal Chemistry. (2025, December). BenchChem.
  • A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Publishing.
  • EXPERIMENT 1 DETERMIN
  • Amorphous Solid Dispersions for Bioavailability Enhancement. (2023, March 10). Contract Pharma.
  • How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical suspension formulation. (2021, July 15). Helda - Helsinki.fi.
  • Procedure for solubility testing of NM suspension. (2016, May 28).
  • Cyclodextrin Solutions for API Solubility Boost. BOC Sciences.
  • Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility? (2025, July 31).
  • Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. (2018, September 15). SciSpace.
  • Amorphous solid dispersions for enhanced drug solubility and stability. (2025, May 12).
  • How to Mitigate Disproportionation of API Salts in Pharmaceutical Formulations.
  • How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical suspension formul
  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals.
  • Experimental and Computational Methods Pertaining to Drug Solubility. PDF.
  • ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. (2003, September 24).
  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

Sources

Technical Support Center: Optimizing Palladium-Catalyzed Cyclization for Furopyridine Cores

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: FP-PD-OPT-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Troubleshooting Yield, Regioselectivity, and Catalyst Deactivation in Furopyridine Synthesis

Core Directive: The "Pyridine Paradox"

Welcome to the Furopyridine Synthesis Support Module. If you are accessing this guide, you are likely encountering the unique challenges posed by the pyridine nitrogen during palladium-catalyzed cyclization (typically via Sonogashira coupling followed by 5-endo-dig or 6-endo-dig cyclization).

The Central Issue: The pyridine nitrogen is a potent


-donor. In standard Pd-catalyzed cross-couplings, the substrate (or the product) often out-competes the phosphine ligand for coordination to the Palladium(II) center. This forms stable, catalytically inactive bis-pyridine-Pd complexes, effectively "poisoning" your reaction.

The Optimization Strategy: To synthesize furopyridine cores (e.g., furo[3,2-c]pyridine or furo[2,3-b]pyridine), you must shift the equilibrium away from Nitrogen-Palladium coordination. This is achieved not by increasing temperature (which accelerates catalyst decomposition), but by ligand steric bulk and base selection .

Troubleshooting Guides (Q&A)

Ticket #01: Catalyst Deactivation & "Pd-Black" Formation

User Report: "My reaction turns black within 15 minutes, and LCMS shows <10% conversion. I am using Pd(PPh3)4."

Diagnosis: Rapid formation of Palladium black indicates the collapse of the active Pd(0) species into bulk metal aggregates. This is a ligand failure. Triphenylphosphine (


) is insufficiently bulky to prevent the pyridine substrate from displacing it.

Solution Protocol:

  • Switch Ligands: Move to biaryl dialkylphosphines (Buchwald Ligands). XPhos or BrettPhos are recommended. Their steric bulk creates a "protective shell" around the Pd center, preventing the pyridine nitrogen from coordinating while still allowing the oxidative addition of the C-X bond.

  • Degassing: Pyridine-rich environments are sensitive to oxidation. Ensure you are not just purging but sparging your solvent with Argon for 20 minutes, or using freeze-pump-thaw cycles.

Ticket #02: Regioselectivity Drifts (5-endo vs. 6-endo)

User Report: "I am attempting to close the furan ring on a 3-alkynyl-2-pyridone derivative. I expect the 5-membered furan ring (5-endo-dig), but I see traces of the 6-membered pyran ring or uncyclized intermediate."

Diagnosis: The cyclization mode is governed by Baldwin’s rules but heavily influenced by the electronic bias of the pyridine ring and the specific base used.

Solution Protocol:

  • Force 5-endo-dig: If the cyclization is slow, the intermediate alkyne may persist. Switch to a base with a larger cation, such as Cesium Carbonate (

    
    ) . The "Cesium Effect" improves the solubility of the alkoxide intermediate and promotes the specific geometry required for the 5-endo attack.
    
  • Temperature Control: 5-endo-dig cyclization often has a higher activation energy than the initial coupling. If you see the linear alkyne intermediate, increase the temperature to 80–90°C after the initial coupling is complete (if running a one-pot procedure).

Ticket #03: Substrate Inhibition

User Report: "The reaction starts well but stalls at 40% conversion. Adding more catalyst doesn't help."

Diagnosis: This is classic Product Inhibition . The furopyridine product is likely more coordinating than the starting halopyridine. As product concentration rises, it poisons the remaining catalyst.

Solution Protocol:

  • Ligand/Pd Ratio: Increase the Ligand:Pd ratio from the standard 2:1 to 3:1 or 4:1 . Excess ligand helps shift the equilibrium back toward the active catalytic species.

  • Slow Addition: Do not add the alkyne all at once. Use a syringe pump to maintain a low concentration of the active coupling partner, which can sometimes mitigate the aggregation of off-cycle species.

Standard Operating Procedure (SOP)

Workflow: One-Pot Sonogashira-Cyclization for Furo[3,2-c]pyridine

This protocol is designed to minimize pyridine poisoning by using a pre-complexed bulky catalyst system.[1]

Reagents:

  • Substrate: 4-chloro-3-hydroxypyridine (1.0 equiv)

  • Coupling Partner: Terminal Alkyne (1.2 equiv)

  • Catalyst:

    
     (5 mol%) + XPhos  (10 mol%)
    
  • Co-Catalyst: CuI (5 mol%) - Optional, see note below

  • Base:

    
     (2.5 equiv)
    
  • Solvent: 1,4-Dioxane (Anhydrous, degassed)

Step-by-Step:

  • Pre-complexation (Critical): In a glovebox or under Argon, mix Pd source and XPhos in 1,4-Dioxane. Stir for 15 mins at RT. Why? This ensures the bulky ligand is fully coordinated before the pyridine substrate is introduced.

  • Substrate Addition: Add the hydroxypyridine and Cesium Carbonate.

  • Alkyne Addition: Add the terminal alkyne and CuI (if using).

    • Note: If the pyridine substrate is highly electron-deficient, try a Copper-Free condition to avoid forming stable Copper-pyridyl species.

  • Reaction: Seal and heat to 90°C for 12–16 hours.

  • Workup: Cool to RT. Filter through a Celite pad (elute with EtOAc) to remove Pd/Cu residues. The furopyridine core is often polar; check the aqueous phase during extraction.

Visualization: Troubleshooting Logic Tree

The following diagram illustrates the decision matrix for diagnosing reaction failures in furopyridine synthesis.

Furopyridine_Troubleshooting Start Start: Reaction Analysis Check_Appearance Visual Check: Black Precipitate? Start->Check_Appearance Yes_Black Yes: Pd Black Formed Check_Appearance->Yes_Black Yes No_Black No: Solution Clear/Brown Check_Appearance->No_Black No Ligand_Check Check Ligand Sterics Yes_Black->Ligand_Check Action_Bulky Switch to XPhos/BrettPhos (Prevent N-coordination) Ligand_Check->Action_Bulky Ligand was PPh3 Action_Degas Re-degas Solvent (O2 Oxidation) Ligand_Check->Action_Degas Ligand was Bulky Check_Conversion Check LCMS: SM Consumed? No_Black->Check_Conversion Stalled Partial Conversion (Stalled) Check_Conversion->Stalled SM Remaining Wrong_Regio Wrong Regioisomer (Uncyclized/6-endo) Check_Conversion->Wrong_Regio SM Consumed Action_Ratio Increase Ligand:Pd Ratio (Product Inhibition) Stalled->Action_Ratio Action_Base Switch Base to Cs2CO3 (Promote 5-endo) Wrong_Regio->Action_Base Action_Temp Increase Temp (>80°C) (Overcome Activation Barrier) Wrong_Regio->Action_Temp

Caption: Decision matrix for troubleshooting Pd-catalyzed furopyridine synthesis failures.

Quantitative Data: Ligand Performance Comparison

The table below summarizes typical yields for the cyclization of 3-alkynyl-4-hydroxypyridines using different ligand systems.

Ligand SystemCatalyst SpeciesYield (Isolated)Key Observation


15–30%High precipitation of Pd black; significant starting material recovery.
dppf

45–55%Better stability, but slow turnover for electron-rich alkynes.
XPhos

+ XPhos
82–92% Excellent resistance to pyridine poisoning; high turnover frequency.


60–70%Good activity, but highly air-sensitive; difficult handling.

References

  • BenchChem Technical Support Team. (2025). Application of Sonogashira Coupling for the Synthesis of Furo[3,2-c]pyridines. BenchChem Application Notes. 2

  • RSC Publishing. (2017). One-pot Synthesis of 6-Aza-chromone Derivatives Through Cascade Carbonylation-Sonogashira-Cyclization. Chemical Communications.[3] 4[5]

  • Nature Communications. (2024).[6] Ligand control of regioselectivity in palladium-catalyzed heteroannulation reactions of 1,3-Dienes. Nature. 7

  • PubMed. (2002). A concise synthesis of all four possible benzo[4,5]furopyridines via palladium-mediated reactions. National Institutes of Health. 8

Sources

Technical Support Center: Selective Hydrogenation of Furo[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Over-Reduction & Ring Opening During Hydrogenation Audience: Medicinal Chemists, Process Chemists, Drug Discovery Researchers Version: 2.1 (Current as of 2025)

Core Technical Overview

Hydrogenating furo[2,3-c]pyridine scaffolds presents a classic chemoselectivity challenge: balancing the reduction of the electron-deficient pyridine ring against the electron-rich furan ring, while avoiding the catastrophic "over-reduction" event—hydrogenolytic ring opening of the furan oxygen.

The "Over-Reduction" Spectrum:

  • Type A (Functional Group Loss): Unintended reduction of the furan double bonds (dihydro- vs. tetrahydro- species).

  • Type B (Scaffold Destruction): Acid-catalyzed hydrogenolysis cleaving the C-O bond, destroying the bicyclic core.

  • Type C (Stereochemical Washout): Loss of cis/trans selectivity during piperidine formation.

This guide provides troubleshooting workflows to navigate these competing pathways, focusing on catalyst tuning and kinetic control.

Troubleshooting Guides & FAQs

Q1: I am trying to reduce the pyridine ring to a piperidine, but I am observing significant furan ring opening. What is happening?

Diagnosis: You are likely using Palladium (Pd/C) in an acidic medium or at high temperatures . The Mechanism: Furan rings are sensitive to acid-catalyzed ring opening, especially after partial hydrogenation to a dihydrofuran intermediate. Palladium is excellent for hydrogenolysis (bond breaking). The combination of Pd + H₂ + Acid facilitates the protonation of the furan oxygen, leading to C-O bond cleavage and the formation of acyclic alcohols or ketones.

Solution:

  • Switch Catalyst: Move from Pd/C to Rhodium (Rh) or Platinum (Pt) .

    • Rh/C or Rh₂O₃: Rhodium is the "gold standard" for reducing pyridines while preserving fragile oxygenated heterocycles. It operates well under milder conditions.

    • PtO₂ (Adams' Catalyst): Effective for pyridine reduction but requires careful monitoring.

  • Modulate Acidity: If the reaction requires acid to activate the pyridine (protonation lowers the LUMO, facilitating hydride attack), switch from strong mineral acids (HCl) to Acetic Acid (AcOH) or Trifluoroethanol (TFE) . TFE acts as a mild acidic solvent that activates the pyridine without being strong enough to hydrolyze the furan.

Q2: My reaction stalls at the intermediate. How do I push to the fully saturated piperidine without over-reducing the furan?

Diagnosis: Catalyst poisoning or insufficient activation energy. Pyridines are notorious catalyst poisons due to the nitrogen lone pair binding to the metal surface.

Solution:

  • Solvent Switch: Use Hexafluoroisopropanol (HFIP) or TFE . These fluorinated solvents hydrogen-bond to the pyridine nitrogen, preventing it from poisoning the catalyst surface while simultaneously activating the ring for reduction.

  • Pressure vs. Temp: Increase Hydrogen pressure (up to 50-70 bar) rather than Temperature. High temperature (>60°C) exponentially increases the rate of furan ring opening (activation energy for ring opening is often higher than hydrogenation). High pressure favors the thermodynamics of hydrogenation without necessarily activating the cleavage pathway.

Q3: I only want to reduce a side-chain alkene, but the furan ring is getting reduced.

Diagnosis: The catalyst is too active for the furan ring.

Solution:

  • Poison the Catalyst: Use a poisoned catalyst like Lindlar’s Catalyst or add a sulfur-based modifier (e.g., thiophene or dimethyl sulfide) to Pd/C. This occupies the highly active sites responsible for aromatic reduction, leaving only the sites capable of reducing the less sterically hindered alkene.

  • Homogeneous Catalysis: Switch to a Wilkinson’s catalyst [RhCl(PPh₃)₃], which is highly selective for exocyclic alkenes over aromatic/heteroaromatic systems.

Decision Pathways & Mechanism

Visualizing the Competing Pathways

The following diagram illustrates the critical divergence between the desired hydrogenation and the fatal ring-opening pathway.

HydrogenationPathways cluster_legend Condition Logic Start Furo[2,3-c]pyridine (Starting Material) Piperidine Tetrahydrofuro[2,3-c]pyridine (Target: Pyridine Reduced) Start->Piperidine Rh2O3 / TFE (Selective) Dihydro Dihydro- intermediate (Unstable) Start->Dihydro Pd/C, H2 RingOpen Ring-Opened Alcohol/Ketone (Over-Reduction) Piperidine->RingOpen Extended Time Strong Acid Dihydro->RingOpen Acid / Heat (Hydrogenolysis) key Green: Safe Path (Rh/Pt) Red: Danger Path (Pd + Acid)

Caption: Mechanistic divergence showing how Rhodium promotes saturation while Palladium/Acid promotes ring cleavage.

Troubleshooting Decision Tree

TroubleshootingTree Problem Identify Problem RingOpening Furan Ring Opening? Problem->RingOpening Stalled Pyridine Not Reducing? Problem->Stalled SideChain Side Chain Only? Problem->SideChain Sol_RO1 STOP using Pd/C. Switch to Rh/C or Rh2O3. RingOpening->Sol_RO1 Sol_RO2 Remove strong acids (HCl). Use TFE or AcOH. RingOpening->Sol_RO2 Sol_Stall1 Increase H2 Pressure (50-70 bar). Stalled->Sol_Stall1 Sol_Stall2 Use PtO2 in AcOH (Monitor closely). Stalled->Sol_Stall2 Sol_SC1 Use Wilkinson's Catalyst (Homogeneous). SideChain->Sol_SC1

Caption: Logic flow for diagnosing and correcting hydrogenation failures.

Experimental Protocols

Protocol A: Selective Pyridine Reduction (Mild/High Selectivity)

Best for: Substrates with sensitive functional groups.

Rationale: Rhodium(III) oxide (Rh₂O₃) in Trifluoroethanol (TFE) offers a unique "Goldilocks" zone. TFE activates the pyridine ring via hydrogen bonding (pKa ~12.5) without being acidic enough to hydrolyze the furan. Rhodium does not promote hydrogenolysis as aggressively as Palladium.

  • Preparation: In a high-pressure autoclave, dissolve Furo[2,3-c]pyridine substrate (1.0 equiv) in TFE (0.1 M concentration) .

  • Catalyst Addition: Add Rh₂O₃ (0.5 - 1.0 mol%) . Note: Commercial Rh₂O₃ is stable and easy to handle.[1]

  • Hydrogenation: Purge the vessel with Nitrogen (3x) and then Hydrogen (3x). Pressurize to 5–10 bar (70–145 psi) .

  • Reaction: Stir at 40°C for 16 hours.

  • Workup: Filter the catalyst through a pad of Celite. Rinse with Methanol. Concentrate the filtrate under reduced pressure.

  • Validation: Check ¹H NMR for the disappearance of aromatic pyridine protons and the retention of furan double bond signals (if furan preservation is desired) or the specific aliphatic multiplets of the piperidine ring.

Protocol B: Robust Pyridine Reduction (PtO₂ / AcOH)

Best for: Unreactive or sterically hindered substrates.

Rationale: Platinum Oxide (Adams' catalyst) in glacial acetic acid is the historical standard. The acetic acid protonates the pyridine (forming the pyridinium ion), making it susceptible to hydrogenation. Warning: This method carries a higher risk of ring opening if left too long.

  • Preparation: Dissolve substrate in Glacial Acetic Acid (0.2 M) .

  • Catalyst: Add PtO₂ (5-10 wt%) .

  • Hydrogenation: Pressurize to 50 bar (725 psi) H₂.

  • Reaction: Stir at Room Temperature (20-25°C). Do not heat unless absolutely necessary.

  • Monitoring: Monitor by LCMS every 2 hours. Stop immediately upon consumption of starting material to prevent over-reduction.

Comparative Data: Catalyst Performance

CatalystSolvent SystemPressure (bar)Temp (°C)Pyridine ReductionFuran IntegrityRisk of Ring Opening
Rh₂O₃ TFE / HFIP5 - 1040Excellent High Low
PtO₂ AcOH50 - 7025GoodModerateMedium
Pd/C AcOH / HCl1 - 525-60PoorLowHigh (Critical)
Rh/C MeOH5025ModerateHighLow

References

  • Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. Source: University of Liverpool / Chem. Eur. J. Context: Establishes Rh₂O₃ in TFE as a superior method for selective pyridine reduction without harsh acid. URL:[Link]

  • Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Source: Asian Journal of Chemistry. Context: Details the classic Adams' catalyst method (PtO₂/AcOH) and pressure requirements (50-70 bar). URL:[Link]

  • A DFT study of furan hydrogenation and ring opening on Pd(111). Source: RSC Advances / Royal Society of Chemistry. Context: Mechanistic explanation of why Palladium promotes ring opening (hydrogenolysis) via the dihydrofuran intermediate. URL:[Link]

  • Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. Source: Beilstein Journal of Organic Chemistry. Context: Discusses the instability of dihydrofuro[3,2-c]pyridines and "tarring" (decomposition) in acidic conditions, reinforcing the need for mild protocols. URL:[Link]

Sources

Technical Support Center: Purification of Polar Octahydrofuro[2,3-c]pyridine Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Advanced Purification Technologies

Welcome to the technical support center for the purification of octahydrofuro[2,3-c]pyridine intermediates. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in isolating these polar, basic heterocyclic compounds. The inherent polarity and the basic nitrogen atom in the pyridine ring system often lead to complex purification issues, including poor peak shape, low recovery, and on-column degradation. This document provides in-depth troubleshooting guides and frequently asked questions to help you navigate these challenges effectively.

Troubleshooting Guide

This section addresses specific, common problems encountered during the purification of octahydrofuro[2,3-c]pyridine intermediates. Each issue is presented with likely causes and field-proven solutions.

Issue 1: My compound is streaking badly on a silica gel TLC plate and column, resulting in broad peaks and poor separation.

Q: Why is my polar basic compound tailing on silica, and how can I fix it?

A: Peak tailing is the most common issue for amine-containing compounds like your octahydrofuro[2,3-c]pyridine intermediate.[1] The root cause is the strong acid-base interaction between the basic nitrogen of your compound and the acidic silanol groups (Si-OH) on the surface of the silica gel.[1][2][3] This creates a secondary, strong retention mechanism that leads to a gradual "bleeding" of the compound from the column, causing tailing.

Solutions:

  • Incorporate a Basic Modifier into the Mobile Phase: The most direct solution is to neutralize the acidic silanol sites. By adding a small amount of a competing base to your eluent, the modifier will preferentially bind to the active sites on the silica, allowing your compound to elute based on polarity with minimal ionic interaction.[2][4][5][6]

    • Recommended Modifier: Start by adding 0.5-2% triethylamine (TEA) to your mobile phase. For very stubborn bases, a solution of 10% ammonium hydroxide in methanol can be used as a stock solution and added at 1-10% to your primary eluent (e.g., dichloromethane).[7][8]

    • Causality: The competing base is typically smaller and more mobile, effectively masking the acidic sites from your larger, less mobile analyte. This results in a single, dominant interaction mechanism (adsorption/desorption based on polarity), leading to sharp, symmetrical peaks.

  • Switch to a Less Acidic Stationary Phase: If modifying the mobile phase is insufficient or undesirable (e.g., TEA is difficult to remove from the final product), consider a different stationary phase.

    • Alumina (Basic or Neutral): Alumina is a robust alternative to silica for purifying basic compounds.[4][7][8] It lacks the strong acidic character of silica gel.

    • Amine-Functionalized Silica: These columns have amine groups covalently bonded to the silica surface, providing a more inert and slightly basic environment that is ideal for purifying basic analytes without strong ionic interactions.[3][5][6]

Issue 2: My compound is extremely polar and will not elute from the silica gel column, even with highly polar solvent systems like 20% methanol in dichloromethane.

Q: My compound appears to be irreversibly stuck on the column. What are my options?

A: This is a case of extreme retention, where the interaction between your highly polar, basic compound and the polar, acidic silica gel is too strong for even polar organic solvents to disrupt.

Solutions:

  • Drastically Increase Mobile Phase Polarity with a Modifier: Before abandoning normal-phase chromatography, try the most aggressive mobile phase. A common system for highly stubborn amines is 80:18:2 Dichloromethane:Methanol:Ammonium Hydroxide. The ammonia acts as a powerful competing base while the high methanol content provides maximum polarity.

  • Switch to an Orthogonal Purification Technique: If your compound is too polar for normal-phase, it's time to consider a method where high polarity is an advantage.

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is designed specifically for polar compounds that are poorly retained in reversed-phase.[9][10][11][12] It uses a polar stationary phase (like silica or diol) but with a mobile phase common to reversed-phase (e.g., acetonitrile and water). The strong solvent in HILIC is water, making it perfect for eluting highly polar molecules.[11]

    • Reversed-Phase (RP) Chromatography: While counterintuitive, modern reversed-phase columns designed for use in 100% aqueous mobile phases can sometimes retain polar compounds.[5] Success often depends on finding a column with alternative selectivity (e.g., a polar-embedded phase) and optimizing the mobile phase pH.[5]

Issue 3: I am getting low mass recovery, and I suspect my compound is decomposing on the silica gel.

Q: How can I confirm if my compound is unstable on silica and what is the best way to purify it?

A: The acidic nature of silica gel can catalyze the degradation of sensitive functional groups. Fused ring systems like the octahydrofuro[2,3-c]pyridine core can be susceptible to acid-catalyzed rearrangements or hydrolysis, especially if other sensitive groups are present.

Solutions:

  • Perform a Silica Gel Stability Test (2D TLC): This is a critical and simple diagnostic test.

    • Spot your crude reaction mixture in the bottom-left corner of a square TLC plate.

    • Develop the plate in a suitable solvent system.

    • Dry the plate completely and rotate it 90 degrees counter-clockwise.

    • Develop the plate a second time in the same solvent system.

    • Interpretation: If the compound is stable, all spots will align on a 45-degree diagonal. If new spots appear that are not on this diagonal, it indicates on-plate (and therefore on-column) degradation.[1]

  • Purify Using a More Inert Method:

    • Deactivated Silica: Pre-treat your packed column by flushing it with 2-3 column volumes of your eluent containing 1-2% triethylamine before loading the sample.[5] This neutralizes the most aggressive acidic sites.

    • Reversed-Phase Flash Chromatography: This is an excellent alternative as the stationary phase (e.g., C18) is non-polar and the mobile phase (e.g., water/acetonitrile) is typically neutral or slightly acidic/basic with buffers, providing a much milder environment.[2][6]

    • Recrystallization: If applicable, recrystallization avoids chromatography altogether. This technique relies on differences in solubility between your compound and impurities in a given solvent at different temperatures.[13] It is often the best method for achieving very high purity if a suitable solvent system can be found.[13][14]

Workflow: Troubleshooting Common Purification Issues

G Troubleshooting Workflow for Polar Amine Purification start Initial Purification Attempt (e.g., Silica Gel, EtOAc/Hexanes) problem Problem Encountered? start->problem streaking Severe Peak Tailing / Streaking problem->streaking Yes, Streaking no_elution Compound Not Eluting problem->no_elution Yes, No Elution decomposition Low Recovery / Decomposition problem->decomposition Yes, Low Recovery success Successful Purification problem->success No add_modifier Add Basic Modifier to Eluent (e.g., 1% TEA or NH4OH) streaking->add_modifier change_np_phase Switch Stationary Phase (Alumina or Amine-Silica) streaking->change_np_phase hilic Use HILIC Method (e.g., Silica, ACN/H2O Gradient) no_elution->hilic sfc Use SFC Method (CO2 / Methanol Gradient) no_elution->sfc test_stability Perform 2D TLC Stability Test decomposition->test_stability add_modifier->success change_np_phase->success hilic->success sfc->success deactivate_silica Deactivate Silica with Base test_stability->deactivate_silica If Stable rp_chrom Switch to Reversed-Phase test_stability->rp_chrom If Unstable deactivate_silica->success rp_chrom->success

Caption: A workflow for troubleshooting common chromatography issues.

Frequently Asked Questions (FAQs)

Q1: What is the best starting point for developing a purification method for a novel octahydrofuro[2,3-c]pyridine intermediate?

A: Always start with Thin Layer Chromatography (TLC) to scout for appropriate conditions. Given the polar, basic nature of the compound, your starting TLC systems should anticipate the need to suppress silanol interactions.

  • Primary Scouting System: Use a robust normal-phase system like Dichloromethane (DCM) / Methanol (MeOH). Run three TLC plates simultaneously with 5%, 10%, and 20% MeOH in DCM.

  • Secondary (Modified) Scouting System: Run a parallel set of TLC plates with the same DCM/MeOH ratios, but add 1% Triethylamine (TEA) to each solvent mixture.

  • Analysis: Compare the two sets. If the spots on the TEA-modified plates are significantly less streaky and have higher Rf values, you have confirmed a strong interaction with silica. The ideal solvent system should give your target compound an Rf value of 0.2-0.4 for optimal separation on a column.[6]

Q2: When should I consider switching from normal-phase to more advanced techniques like HILIC or SFC?

A: You should consider switching when you observe one or more of the following:

  • Failure of Normal-Phase: Even with aggressive modified mobile phases (e.g., DCM/MeOH/NH4OH), you cannot achieve elution or separation.

  • Compound Insolubility: Your crude material is only soluble in highly polar solvents like water, methanol, or DMSO, which are incompatible with normal-phase chromatography sample loading.

  • Confirmed On-Column Degradation: Your 2D TLC test shows significant decomposition on silica.

  • Need for Speed and Efficiency: Supercritical Fluid Chromatography (SFC) offers significantly faster separations and uses less solvent compared to HPLC, making it ideal for high-throughput purification in drug discovery.[15][16][17] SFC is highly effective for separating polar compounds when a polar co-solvent like methanol is used with the primary CO2 mobile phase.[17][18][19]

Comparison of Key Purification Techniques
TechniqueStationary PhaseTypical Mobile PhaseBest For...Key Limitation(s)
Normal-Phase Silica Gel, AluminaNon-polar (Hexanes, DCM) + Polar (EtOAc, MeOH) +/- Modifier (TEA)Moderately polar, non-ionic compounds. Good for resolving isomers.Strong retention, peak tailing, and potential degradation of polar basic compounds.[2][3]
Reversed-Phase C18, C8, PhenylPolar (Water, ACN, MeOH) +/- Buffer/Acid (TFA, Formic Acid)Non-polar to moderately polar compounds.Poor retention of very polar compounds, which often elute in the solvent front.[11][12]
HILIC Silica, Diol, AmineHigh Organic (ACN) + Low Aqueous (Water, Buffer)Very polar, hydrophilic compounds not retained by RP.[11][12][20]Can require long equilibration times; sensitive to water content in the sample and mobile phase.
SFC Various (incl. Chiral)Supercritical CO₂ + Polar Modifier (MeOH, EtOH)Chiral separations and purification of a wide range of polar to non-polar compounds.[15][16]High initial equipment cost; may not be suitable for highly ionic, non-volatile salts.[16]
Ion-Exchange Charged ResinAqueous Buffer (salt or pH gradient)Charged/ionizable molecules.[21]Limited to charged species; requires buffer removal from the final product.[22]
Workflow: Selecting the Optimal Purification Method

G Purification Method Selection Guide start Crude Polar Basic Intermediate tlc_scout Perform TLC Scout (Silica, DCM/MeOH +/- TEA) start->tlc_scout good_rf Good Rf (0.2-0.4) Minimal Streaking w/ TEA tlc_scout->good_rf Success bad_rf Rf ~ 0 or Severe Streaking tlc_scout->bad_rf Failure normal_phase Optimize Normal-Phase Flash Chromatography (Silica + TEA/NH4OH or Alumina) good_rf->normal_phase check_solubility Check Solubility in ACN vs. Water bad_rf->check_solubility sol_acn Soluble in ACN? check_solubility->sol_acn sol_water Soluble in Water? sol_acn->sol_water No hilic Use HILIC (ACN/Water Gradient) sol_acn->hilic Yes rp_chrom Use Reversed-Phase (Polar-Embedded Column) sol_water->rp_chrom Yes sfc Consider SFC (CO2/MeOH Gradient) sol_water->sfc No

Sources

Validation & Comparative

Technical Comparison of Stereoisomeric Octahydrofuro[2,3-c]pyridine Scaffolds: NMR Characterization Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: NMR Spectral Data for Octahydrofuro[2,3-c]pyridine Characterization Content Type: Publish Comparison Guide

Executive Summary

Octahydrofuro[2,3-c]pyridine is a bicyclic scaffold increasingly utilized in medicinal chemistry for its ability to rigidly position pharmacophores in kinase and protease inhibitors (e.g., Cathepsin K programs). Unlike its aromatic precursor, furo[2,3-c]pyridine, the saturated octahydro- derivative introduces significant stereochemical complexity.

This guide provides a technical comparison between the two primary stereoisomers—cis-fused and trans-fused octahydrofuro[2,3-c]pyridine. It details the specific NMR protocols required to distinguish these isomers, focusing on scalar coupling constants (


) and nuclear Overhauser effects (NOE), which are the definitive metrics for validation.
Structural Analysis & Stereochemical Challenge

The core challenge in characterizing octahydrofuro[2,3-c]pyridine is the ring fusion stereochemistry. The 5,6-fused system can exist in two diastereomeric forms.

  • cis-Octahydrofuro[2,3-c]pyridine: The bridgehead protons (

    
     and 
    
    
    
    ) are on the same face. This is typically the kinetic product of catalytic hydrogenation of furo[2,3-c]pyridine.
  • trans-Octahydrofuro[2,3-c]pyridine: The bridgehead protons are on opposite faces (anti-periplanar). This isomer is thermodynamically less accessible in 5,6-systems compared to 6,6-systems (like decalin) due to ring strain but is observed in specific synthetic routes or equilibrating conditions.

Critical Comparison Point: Standard 1D


H NMR alone is often insufficient due to signal overlap in the aliphatic region (1.5 – 4.0 ppm). Definitive assignment requires extracting specific coupling constants (

) and confirming spatial proximity via NOESY.
Comparative NMR Spectral Data

The following data summarizes the diagnostic differences between the cis and trans isomers. Values are representative of the core scaffold and its N-substituted derivatives (e.g., N-benzyl, N-tosyl).

Table 1: Diagnostic Parameters for Stereochemical Assignment
Featurecis-Fused Isomer trans-Fused Isomer Mechanistic Basis
Bridgehead Coupling (

)
4.0 – 6.5 Hz 8.0 – 11.0 Hz Dihedral angle dependence (Karplus equation). Cis

; Trans

.
NOE Correlation (

)
Strong Absent Spatial proximity (< 3 Å in cis; > 4 Å in trans).

C Shift (Bridgehead)
Upfield shifted (

typically lower)
Downfield shifted

-gauche effect compresses electron density in cis-fused systems.
Conformational Flexibility Higher (Ring inversion possible)Rigid (Locked conformation)Trans-fusion in 5,6-systems imposes severe geometric constraints.
Table 2: Representative Chemical Shifts (

H NMR, 400 MHz, CDCl

)

Note: Exact shifts vary by N-substitution. The relative ordering remains consistent.

Proton PositionRepresentative

(ppm) - cis
Multiplicity & Coupling
H-2 (O-CH

)
3.80 – 4.10Multiplet (complex due to ring puckering)
H-7a (Bridgehead) 3.40 – 3.60dt or q (

Hz for cis)
H-3a (Bridgehead) 2.50 – 2.80m (couples to H-7a and H-3)
H-6 (N-CH

)
2.90 – 3.20m (distinct axial/equatorial splitting)
H-4 (CH

)
1.60 – 1.90m
Experimental Protocols for Characterization

To ensure scientific integrity, the following self-validating workflow is recommended.

A. Sample Preparation[1][2]
  • Solvent: CDCl

    
     is standard. If signal overlap occurs in the 2.5–3.5 ppm region, switch to Benzene-
    
    
    
    or Pyridine-
    
    
    . These aromatic solvents induce disparate shifts in the piperidine ring protons, often resolving the critical bridgehead multiplets.
  • Concentration: Minimum 5 mg/0.6 mL for clear 2D NOESY acquisition.

B. Acquisition Protocol
  • 1D

    
    H NMR:  Acquire with sufficient scans (ns=32) to resolve hyperfine splitting. Apply a window function (Gaussian multiplication) to enhance resolution of the H-7a multiplet.
    
  • 1H-1H COSY: Essential to trace the spin system from the oxygenated H-2 protons

    
     H-3 
    
    
    
    H-3a
    
    
    H-7a . This establishes the connectivity before assessing stereochemistry.
  • 1D Selective NOE / 2D NOESY:

    • Target: Irradiate the H-7a resonance.

    • Observation: Look for enhancement at H-3a.

    • Result: Enhancement = cis . No enhancement = trans .

Stereochemical Assignment Workflow

The following diagram illustrates the logical decision tree for assigning the stereochemistry of a synthesized octahydrofuro[2,3-c]pyridine derivative.

StereochemistryWorkflow Start Synthesized Octahydrofuro[2,3-c]pyridine (Unknown Stereochemistry) Step1 1. Acquire 1H NMR & COSY Identify Bridgehead Protons (H-3a, H-7a) Start->Step1 Decision1 Analyze Coupling Constant (J) between H-3a and H-7a Step1->Decision1 ResultCis Indication: CIS-Isomer (J ≈ 4-6 Hz) Decision1->ResultCis Small J ResultTrans Indication: TRANS-Isomer (J ≈ 8-11 Hz) Decision1->ResultTrans Large J Step2 2. Perform NOESY/ROESY Irradiate H-7a ResultCis->Step2 ResultTrans->Step2 Decision2 Observe NOE at H-3a? Step2->Decision2 FinalCis CONFIRMED: cis-Fused (Kinetic Product) Decision2->FinalCis Strong Signal FinalTrans CONFIRMED: trans-Fused (Thermodynamic Product) Decision2->FinalTrans No Signal

Caption: Logical workflow for distinguishing cis- and trans-fused octahydrofuro[2,3-c]pyridine using coupling constants and NOE correlations.

Mechanistic Context & Synthesis Implications[2][3][4][5][6][7]

Understanding the origin of the isomer helps in predicting the outcome:

  • Catalytic Hydrogenation: Reduction of the aromatic furo[2,3-c]pyridine (e.g., H

    
    , PtO
    
    
    
    or Pd/C) typically yields the cis-isomer predominantly. The hydrogen adds from the least hindered face, and the cis-fusion is less strained in the transition state.
  • Chemical Reduction: Conditions favoring thermodynamic equilibration (e.g., dissolving metal reductions or base-mediated equilibration of

    
    -aminoketone intermediates) may increase the ratio of the trans-isomer , although the trans-5,6-fusion remains energetically costly compared to 6,6-systems.
    
References
  • Hutchison, A. J., et al. (1989). "Enantiomeric N-Substituted Benzofuro[2,3-c]pyridin-6-ols: Synthesis, Affinity, and Configuration." Journal of Medicinal Chemistry. (Provides foundational NMR data for the fused furo-pyridine system).

  • Beutner, G. L., et al. (2009).[2] "A facile synthesis of 2,3-disubstituted furo[2,3-b]pyridines." Tetrahedron Letters. (Describes the synthesis of the aromatic precursor).

  • Lefoix, M., et al. (2004). "Stereoselective hydrogenation of 2,3-disubstituted pyridines." Journal of Organic Chemistry. (Discusses general principles of cis-selectivity in pyridine reduction).
  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds.

Sources

Comparative Guide: Octahydrofuro[2,3-c]pyridine vs. PNU-142721 Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between the Octahydrofuro[2,3-c]pyridine scaffold and the PNU-142721 class of derivatives.

Theme: The Evolution from Planar Aromatics to 3D Saturated Scaffolds in Drug Discovery

Executive Summary

This guide contrasts two distinct chemical entities derived from the same bicyclic framework. PNU-142721 represents the "aromatic era" of the furo[2,3-c]pyridine scaffold—highly potent as an HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI) but limited by metabolic liabilities (PXR activation) and poor solubility. Octahydrofuro[2,3-c]pyridine represents the "saturated evolution," offering a high-Fsp3 (fraction of sp3 carbons) scaffold that improves solubility and metabolic stability, finding utility in modern targets like PCSK9 and glycosidases.

FeaturePNU-142721 Derivatives Octahydrofuro[2,3-c]pyridine
Core Scaffold Furo[2,3-c]pyridine (Aromatic, Planar)Octahydrofuro[2,3-c]pyridine (Saturated, 3D)
Primary Target HIV-1 Reverse Transcriptase (NNRTI)PCSK9, Glycosidases, Manzamine Alkaloids
Binding Mode

-

Stacking (Hydrophobic Pockets)
H-Bonding, Shape Complementarity
Key Liability PXR Activation (CYP3A4 Induction)Low UV absorbance (Detection difficulty)
Physicochemistry Low Solubility, Low Fsp3High Solubility, High Fsp3

Structural & Chemical Analysis[2]

The "Escape from Flatland"

The fundamental difference lies in the topology of the core ring system. PNU-142721 relies on a flat, aromatic system to slot into the hydrophobic NNRTI binding pocket. The octahydro variant is a 3D scaffold, often used to increase the "complexity" of a molecule, a key metric in modern library design to reduce attrition rates.

StructureComparison cluster_0 PNU-142721 (Aromatic) cluster_1 Octahydrofuro[2,3-c]pyridine (Saturated) A1 Furo[2,3-c]pyridine Core (Planar, Aromatic) A2 Key Interaction: π-Stacking (Y181, Y188) A1->A2 A3 Liability: PXR Agonism A1->A3 Off-target B1 Octahydro Core (3D, Saturated) B2 Key Interaction: Shape Matching / H-Bonding B1->B2 B3 Benefit: High Fsp3 / Solubility B1->B3

Figure 1: Structural divergence and functional consequences of the two scaffolds.

Physicochemical Properties
  • Fsp3 Score: PNU-142721 has a low Fsp3, characteristic of older kinase/polymerase inhibitors. The octahydro scaffold has an Fsp3 of 1.0 (for the core), significantly improving aqueous solubility and reducing promiscuous binding.

  • Metabolic Stability: The furan ring in PNU-142721 is a potential metabolic "soft spot" (oxidative ring opening). The saturated ether in the octahydro version is chemically robust.

Biological Performance & Experimental Data[3][4][5][6][7]

PNU-142721: Potency vs. Liability

PNU-142721 is a potent NNRTI, specifically designed to retain activity against the K103N resistance mutation.

  • Antiviral Activity (HIV-1 IIIB):

    • IC90: 1.0 nM (Wild Type)

    • Activity against K103N: Retained (unlike Delavirdine).

  • The PXR Liability: Experimental data reveals that PNU-142721 is a potent agonist of the Pregnane X Receptor (PXR) .[1]

    • Mechanism: The planar aromatic core fits into the large, flexible PXR ligand-binding domain (LBD).

    • Consequence: PXR activation upregulates CYP3A4 , leading to auto-induction (the drug metabolizes itself faster) and drug-drug interactions (DDIs).

    • Data: Crystal structures (PDB: 3R8D) show PNU-142721 stabilizing the PXR LBD via hydrophobic contacts.

Octahydrofuro[2,3-c]pyridine: Emerging Applications

While inactive as an NNRTI (due to lack of aromaticity), this scaffold is used in:

  • PCSK9 Inhibitors: Used as a constrained bicyclic amine to position pharmacophores for binding to the PCSK9/LDLR interface.

  • Glycosidase Inhibition: The structure mimics the transition state of sugars, making it a valuable core for iminosugar synthesis.

  • Manzamine Alkaloid Synthesis: Serves as the "ABC ring" core intermediate.[2]

Experimental Protocols

Synthesis of PNU-142721 (Aromatic Core)

Principle: Nucleophilic aromatic substitution followed by cyclization.

  • Starting Material: 2-chloro-3-hydroxypyridine.

  • Iodination: Treat with

    
     to get 2-chloro-3-hydroxy-4-iodopyridine.
    
  • Coupling: React with trimethylsilylacetylene (

    
    , CuI).
    
  • Cyclization: Copper-mediated cyclization to form the furo[2,3-c]pyridine core.

  • Linker Attachment: Alkylation of the pyridine nitrogen or C-substitution to attach the thiopyrimidine tail.

Synthesis of Octahydrofuro[2,3-c]pyridine (Saturated Core)

Principle: Stereoselective reductive cyclization.

  • Starting Material: Substituted piperidine derivatives (often derived from amino acids or pyridine reduction).

  • Reduction: Hydrogenation of the furo[2,3-c]pyridine core using

    
     (50 psi) and 
    
    
    
    or
    
    
    in acetic acid.
    • Note: This yields the cis-fused bicyclic system predominantly.

  • Alternative (De Novo): Intramolecular etherification of 3-(2-hydroxyethyl)-4-hydroxypiperidine.

PXR Activation Assay (Liability Test)

To verify if a derivative has "escaped" the PXR liability of PNU-142721:

  • Cell Line: HepG2 cells transiently transfected with human PXR expression vector and a CYP3A4-promoter luciferase reporter.

  • Dosing: Treat cells with compound (0.1 - 10

    
    M) for 24 hours.
    
  • Control: Rifampicin (10

    
    M) as positive control (100% activation).
    
  • Readout: Measure luminescence. PNU-142721 typically shows >80% activation relative to Rifampicin at 10

    
    M.
    

Mechanism of Action & Liability Pathway

The following diagram illustrates why the shift from PNU-142721 to Octahydro-scaffolds is driven by the need to avoid PXR-mediated drug interactions.

PXR_Pathway Drug PNU-142721 (Planar/Aromatic) PXR Pregnane X Receptor (Ligand Binding Domain) Drug->PXR High Affinity Binding (Hydrophobic Fit) Octa Octahydro-Analog (3D/Saturated) Octa->PXR No Binding (Steric Clash) Safe No Activation (Metabolic Stability) Octa->Safe Gene CYP3A4 Gene Promoter Activation PXR->Gene Translocation & Binding Enzyme CYP3A4 Enzyme Overexpression Gene->Enzyme Translation Result Increased Drug Metabolism (Therapeutic Failure) Enzyme->Result Metabolic Clearance

Figure 2: The PXR liability pathway. PNU-142721 activates PXR, leading to CYP3A4 induction. The octahydro scaffold avoids this pathway.

References

  • Wishka, D. G., et al. (1998). "(-)-6-Chloro-2-[(1-furo[2,3-c]pyridin-5-ylethyl)thio]-4-pyrimidinamine, PNU-142721, a new broad spectrum HIV-1 non-nucleoside reverse transcriptase inhibitor." Journal of Medicinal Chemistry. Link

  • Cheng, Y., & Redinbo, M. R. (2011). "Activation of the human nuclear xenobiotic receptor PXR by the reverse transcriptase-targeted anti-HIV drug PNU-142721."[1] Protein Science. Link

  • Dixon, D. J., et al. (2000). "Synthesis of the tricyclic core of manzamine A." Organic & Biomolecular Chemistry. Link

  • Merck Sharp & Dohme. (2024). "PCSK9 Inhibitors and Methods of Use Thereof." US Patent Application 20240239767. Link

Sources

A Comparative Guide to the Purity Analysis of Octahydrofuro[2,3-c]pyridine Reference Standards

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and chemical research, the integrity of a reference standard is the bedrock of accurate analytical measurement. For novel heterocyclic compounds like Octahydrofuro[2,3-c]pyridine, a bicyclic structure with potential applications in medicinal chemistry, establishing a high-purity reference standard is a non-negotiable prerequisite for reliable research and development. This guide provides an in-depth comparison of analytical methodologies for the comprehensive purity assessment of an Octahydrofuro[2,3-c]pyridine reference standard, grounded in established scientific principles and regulatory expectations.[1][2][3]

The characterization of a reference standard is a multifaceted process designed to confirm its identity and assign a purity value with a high degree of confidence.[2][4] This involves a suite of orthogonal analytical techniques, each providing a unique piece of the purity puzzle. The overall purity is typically determined using a mass balance approach, where the contributions of organic impurities, water content, residual solvents, and non-volatile inorganic impurities are subtracted from 100%.

I. Primary Assay and Organic Impurity Profiling: The Chromatographic Core

High-Performance Liquid Chromatography (HPLC) is the cornerstone for determining the purity of non-volatile organic compounds and is the primary recommended technique for an Octahydrofuro[2,3-c]pyridine reference standard.[2] Its versatility allows for the separation of the main component from structurally related impurities, degradation products, and enantiomeric or diastereomeric variants.

A. Comparison of Chromatographic Approaches

For a comprehensive assessment, we compare two powerful liquid chromatography techniques: traditional High-Performance Liquid Chromatography (HPLC) and the more modern Ultra-High-Performance Liquid Chromatography (UHPLC). Furthermore, given the chiral nature of Octahydrofuro[2,3-c]pyridine, a dedicated chiral separation is essential.

Parameter Method 1: Chiral HPLC Method 2: Achiral UHPLC Rationale & Causality
Instrumentation Standard HPLC System with UV DetectorUHPLC System with UV or PDA DetectorUHPLC systems operate at higher pressures with smaller particle size columns, leading to significantly faster run times and improved resolution.
Column Immobilized Polysaccharide-based Chiral Stationary Phase (CSP) (e.g., Chiralpak IA)Sub-2 µm C18 Reversed-Phase ColumnThe CSP is specifically designed to resolve enantiomers through stereospecific interactions.[5][6] The C18 phase provides broad applicability for separating the main compound from non-chiral process impurities.
Mobile Phase Hexane/Ethanol/DiethylamineAcetonitrile/Water with 0.1% Formic Acid (Gradient)Normal-phase conditions are often effective for chiral separations on polysaccharide CSPs. Reversed-phase gradient elution in UHPLC allows for the separation of compounds with a wider range of polarities.
Flow Rate 1.0 mL/min0.5 mL/minFlow rates are optimized for the column dimensions and particle size to achieve optimal efficiency.
Analysis Time 20-30 minutes5-10 minutesThe efficiency of UHPLC columns dramatically reduces analysis time, increasing throughput.
Resolution (Rs) > 2.0 between enantiomers> 2.5 for key impuritiesA resolution of >2.0 is generally considered baseline separation, ensuring accurate quantification.
Primary Purpose Quantify enantiomeric purityQuantify process-related impurities and degradation productsThese methods are orthogonal; one addresses stereoisomeric purity while the other addresses general organic purity.

B. Experimental Workflow: A Self-Validating System

The analytical procedures must be validated to ensure they are fit for their intended purpose, adhering to guidelines such as those from the International Council for Harmonisation (ICH).[7][8][9][10]

Sources

Bioisosteric replacement of morpholine with octahydrofuro[2,3-c]pyridine

[1][2]

Executive Summary

In modern drug discovery, morpholine is a ubiquitous "privileged structure" used to modulate basicity, improve solubility, and serve as a hydrogen-bond acceptor.[1] However, its high conformational flexibility (chair-boat interconversion) and metabolic susceptibility at the

1

The octahydrofuro[2,3-c]pyridine scaffold represents a high-value bioisosteric replacement.[1] By fusing a tetrahydrofuran ring to the piperidine core, this scaffold introduces conformational constraint , modifies the lipophilic vector , and alters the metabolic soft spots .[1] This guide provides a technical analysis of this replacement, supported by synthetic protocols and physicochemical data.[1][2]

Structural & Physicochemical Comparison

The transition from morpholine to octahydrofuro[2,3-c]pyridine is not a simple atom-swap; it is a scaffold hop that increases molecular volume and lipophilicity while retaining the core pharmacophore features (basic nitrogen, ether oxygen).[1]

Table 1: Comparative Physicochemical Profile[4]
PropertyMorpholineOctahydrofuro[2,3-c]pyridineImpact of Replacement
Structure Monocyclic (

)
Bicyclic Fused (

)
Increased steric bulk; rigidified core.[1]
MW 87.12 Da127.19 Da+40 Da (negligible for Lipinski rules).
cLogP -0.86 (Hydrophilic)~0.2 – 0.8 (Estimated)Significant increase in lipophilicity; improves membrane permeability.[1]
pKa (Conj. Acid) 8.36~8.5 – 9.0Slight increase in basicity due to alkyl substitution on the piperidine ring.
H-Bond Acceptors 1 (Ether O)1 (Furan O)Retained, but the vector is shifted by ~30-40° due to ring fusion.[1]
Conformation Flexible (Chair/Boat)Rigid (Fused Bicyclic)Entropy Penalty Reduction upon binding.[1]
Fsp³ 1.01.0Maintains high 3D character (critical for clinical success).
Structural Logic & Vector Analysis
  • Morpholine: The oxygen and nitrogen are in a 1,4-relationship.[1][3] The oxygen vector is strictly defined by the chair conformation.

  • Octahydrofuro[2,3-c]pyridine: The oxygen is part of a fused 5-membered ring.[1] This locks the C-O-C bond angle and prevents the "ring flipping" seen in morpholine. This rigidity can lead to higher affinity if the binding pocket complements the fixed vector, as the entropic cost of freezing the ligand in the active site is paid during synthesis, not binding.[1]

Decision Logic: When to Replace?

Use the following decision tree to determine if this bioisosteric replacement suits your lead optimization campaign.

DecisionTreeStartStart: Morpholine Lead CompoundIssue1Is Potency Limited by Entropy?Start->Issue1Issue2Is Metabolic Stability Poor?Issue1->Issue2NoAction1REPLACE: Octahydrofuro[2,3-c]pyridine(Locks conformation)Issue1->Action1Yes (Flexible binding)Issue3Is Permeability/LogP too Low?Issue2->Issue3NoAction2REPLACE: Octahydrofuro[2,3-c]pyridine(Blocks alpha-oxidation)Issue2->Action2Yes (Alpha-C oxidation)Action3REPLACE: Octahydrofuro[2,3-c]pyridine(Increases Lipophilicity)Issue3->Action3Yes (Need +LogP)KeepKEEP: Morpholine or Try Spiro-analogsIssue3->KeepNocaptionFigure 1: Strategic Decision Tree for Morpholine Replacement

Experimental Protocols

A. Synthesis of Octahydrofuro[2,3-c]pyridine Core

The synthesis of this bicyclic system is non-trivial compared to morpholine. The most robust route involves the construction of the furo[2,3-c]pyridine aromatic precursor followed by catalytic hydrogenation.[1]

Source Method: Adapted from Heterocycles (Chang & Tai, 2011) and Tetrahedron Letters [1, 2].

Step 1: Wittig Olefination & Cyclization Precursor
  • Reagents: N-Benzyl-4-piperidone (or N-Boc), Triethyl phosphonoacetate, NaH, THF.[1]

  • Protocol:

    • Suspend NaH (1.2 eq) in dry THF at 0°C. Dropwise add triethyl phosphonoacetate.

    • Stir 30 min, then add N-Benzyl-4-piperidone. Warm to RT and stir 4h.

    • Result:

      
      -unsaturated ester (Exocyclic alkene).[1]
      
Step 2: Furan Ring Formation (The Key Step)
  • Reagents: Iodine (

    
    ), 
    
    
    , MeCN (Iodocyclization) or oxidative cyclization methods.[1]
  • Alternative (Chang Method): Use

    
    -diazo- 
    
    
    -keto ester insertion or specific intramolecular etherification if starting from 3-hydroxy derivatives.
  • Standard Route: The intermediate is often converted via oxidative cyclization using

    
     followed by oxidation/elimination to form the furo[2,3-c]pyridine core.[1]
    
Step 3: Reduction to Octahydro- System
  • Reagents:

    
     (50 psi), 
    
    
    (Adams' catalyst) or
    
    
    , AcOH/MeOH.[1]
  • Protocol:

    • Dissolve the aromatic furo[2,3-c]pyridine in MeOH with 10% AcOH.

    • Add catalyst (10 wt%).[1][4] Hydrogenate at 50 psi for 12-24h.

    • Critical Note: This step determines the cis/trans ring fusion.

      
       in acidic media predominantly yields the cis-fused  isomer, which is generally the desired bioisostere due to its defined shape.[1]
      
B. Metabolic Stability Assay (Microsomal Stability)

To validate the replacement, compare the intrinsic clearance (

1
  • System: Human Liver Microsomes (HLM) + NADPH regenerating system.

  • Concentration: 1

    
    M test compound (to ensure linear kinetics).
    
  • Timepoints: 0, 5, 15, 30, 45 min.

  • Analysis: LC-MS/MS (monitor parent ion disappearance).

  • Validation:

    • Morpholine Analog: Expect moderate clearance if the N-alkyl chain is stable. Alpha-carbon oxidation is the primary liability.

    • Octahydrofuro Analog: Expect improved stability (lower

      
      ) if the metabolic soft spot was the morpholine ring itself, as the bridgehead carbons are sterically protected.[1]
      

Visualizing the Workflow

The following diagram illustrates the synthetic pathway and the structural evolution from the piperidone starting material to the final bioisostere.

SynthesisFlowStep1N-Protected4-PiperidoneStep2WittigOlefinationStep1->Step2+ (EtO)2P(O)CH2CO2EtStep3OxidativeCyclizationStep2->Step3Ring ClosureStep4Furo[2,3-c]pyridine(Aromatic)Step3->Step4- 2HStep5CatalyticHydrogenationStep4->Step5H2 / PtO2FinalOctahydrofuro[2,3-c]pyridine (Cis-Fused)Step5->FinalStereoselectiveReductioncaptionFigure 2: Synthetic Route to Octahydrofuro[2,3-c]pyridine

Case Study Insights: Why it Works

While direct head-to-head papers are proprietary to specific pharma campaigns, the efficacy of this scaffold is supported by its use in Kinase Inhibitors (e.g., B-Raf inhibitors) and GPCR ligands [3, 4].[1]

  • Kinase Selectivity: In B-Raf inhibitors, replacing a flexible amine with a fused system like furo[2,3-c]pyridine allows the molecule to fill the hydrophobic pocket adjacent to the ATP binding site more effectively than a flat morpholine ring.[1]

  • PCSK9 Inhibition: Recent patent literature [5] lists octahydrofuro[2,3-c]pyridine as a key building block, utilizing its secondary amine for amide coupling and the fused ether oxygen to interact with polar residues in the PCSK9 binding groove.[1]

Performance Summary
  • Potency: Often increases 2-10x due to rigidification (reduced

    
     penalty).
    
  • Selectivity: Improved due to unique 3D shape (vector discrimination).

  • Solubility: Often decreases compared to morpholine (due to higher LogP), requiring formulation adjustment or additional polar groups elsewhere on the molecule.[1]

References

  • Chang, M.-Y., & Tai, H.-Y. (2011).[1] Synthesis of Furo[2,3-c]pyridine. Heterocycles, 83(8), 1889.[1] Link

  • Beutner, G. L., et al. (2009).[1][5] A facile synthesis of 2,3-disubstituted furo[2,3-b]pyridines. Tetrahedron Letters, 50(6), 781–784.[1] Link[1][5]

  • BenchChem. The Rise of 2,3-Dihydrofuro[2,3-c]pyridine: A Privileged Scaffold in Modern Medicinal Chemistry. Link[1]

  • Mathes, B. M., et al. Substituted furo[3,2-b]pyridines: novel bioisosteres of 5-HT 1F receptor agonists. (CHEMBL Document). Link

  • US Patent 20240217951A1. PCSK9 inhibitors and methods of use thereof. (2024).[6] Link

A Researcher's Guide to Evaluating the In Vitro Metabolic Stability of Octahydrofuro[2,3-c]pyridine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by a Senior Application Scientist

This guide provides a comprehensive framework for researchers and drug development professionals to assess the in vitro metabolic stability of novel octahydrofuro[2,3-c]pyridine scaffolds. We will delve into the critical experimental considerations, compare the primary assay systems, and provide detailed protocols to ensure the generation of robust and reproducible data. Our focus is on the causality behind experimental choices, empowering you to not only execute these assays but also to interpret the results with confidence.

The Strategic Imperative for Early Metabolic Stability Assessment

In the landscape of drug discovery, the metabolic fate of a compound is a pivotal determinant of its clinical success. A compound that is too rapidly metabolized will likely suffer from poor bioavailability and a short duration of action, rendering it therapeutically ineffective. Conversely, a compound that is too stable may accumulate to toxic levels. The octahydrofuro[2,3-c]pyridine scaffold, a key heterocyclic structure, presents unique metabolic vulnerabilities that must be characterized early in the development process. Early in vitro assessment allows for the strategic prioritization of compounds, enabling a "fail fast, fail cheap" approach that conserves resources for the most promising candidates.

Comparative Analysis of In Vitro Metabolic Models: Microsomes vs. Hepatocytes

The two most common systems for evaluating in vitro metabolic stability are liver microsomes and hepatocytes. The choice between them is not arbitrary; it depends on the specific metabolic pathways you anticipate and the depth of information you require.

FeatureLiver MicrosomesCryopreserved HepatocytesRationale & Recommendation
Enzyme Complement Phase I (CYP450s, FMOs)Phase I and Phase II (UGTs, SULTs, etc.)For a comprehensive metabolic profile, including conjugation reactions, hepatocytes are the superior choice. If you are primarily interested in oxidative metabolism, microsomes offer a more cost-effective initial screen.
Cellular Integrity Vesicles of endoplasmic reticulumIntact, viable cellsHepatocytes provide a more physiologically relevant environment, with intact cellular compartments and cofactor regeneration systems.
Throughput & Cost High throughput, lower costLower throughput, higher costWe recommend a tiered approach: an initial screen using liver microsomes for a large number of analogs, followed by a more in-depth analysis of promising candidates in hepatocytes.
Predictive Power Good for oxidative metabolismHigher predictive power for overall hepatic clearanceFor compounds where both Phase I and Phase II metabolism are anticipated, hepatocytes provide a more accurate prediction of in vivo clearance.

Potential Metabolic Fates of the Octahydrofuro[2,3-c]pyridine Scaffold

The octahydrofuro[2,3-c]pyridine scaffold possesses several potential sites for metabolic transformation. Understanding these vulnerabilities is key to designing effective analogs and interpreting metabolite identification studies.

cluster_0 Octahydrofuro[2,3-c]pyridine Core cluster_1 Phase I Metabolism (Oxidation) cluster_2 Phase II Metabolism (Conjugation) Core N_Oxidation N-Oxidation Core->N_Oxidation CYP450s C_Hydroxylation C-Hydroxylation Core->C_Hydroxylation CYP450s N_Dealkylation N-Dealkylation (if substituted) Core->N_Dealkylation CYP450s Glucuronidation Glucuronidation C_Hydroxylation->Glucuronidation UGTs Sulfation Sulfation C_Hydroxylation->Sulfation SULTs

Figure 1: Potential metabolic pathways for the octahydrofuro[2,3-c]pyridine scaffold.

Experimental Protocols: A Self-Validating System

The following protocols are designed to be self-validating, with included controls to ensure the integrity of your results.

Human Liver Microsomal (HLM) Stability Assay

This assay is a robust, high-throughput method for assessing Phase I metabolic stability.

G start Start: Prepare Reagents preincubation Pre-incubation (37°C, 10 min) Test Compound + Microsomes + Buffer start->preincubation 1 initiation Initiate Reaction: Add pre-warmed NADPH solution preincubation->initiation 2 sampling Time-Point Sampling (t = 0, 5, 15, 30, 60 min) initiation->sampling 3 quenching Quench Reaction: Add ice-cold Acetonitrile with Internal Standard sampling->quenching 4 centrifugation Centrifuge (4°C, 10 min) to precipitate proteins quenching->centrifugation 5 analysis LC-MS/MS Analysis of Supernatant centrifugation->analysis 6 end End: Data Analysis analysis->end 7

Figure 2: Workflow for the Human Liver Microsomal (HLM) stability assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • Prepare a 1 M stock of your test compound in DMSO. Serially dilute to create working solutions.

    • Prepare a 20 mg/mL solution of human liver microsomes in the buffer.

    • Prepare a 10 mM NADPH stock solution in buffer. Keep on ice.

    • Prepare a quenching solution of acetonitrile with a suitable internal standard (e.g., a stable, structurally similar compound).

  • Incubation:

    • In a 96-well plate, add the test compound (final concentration 1 µM), buffer, and microsomes (final concentration 0.5 mg/mL).

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding pre-warmed NADPH solution.

  • Time-Point Sampling:

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), transfer an aliquot of the reaction mixture to a new plate containing the ice-cold quenching solution. The 0-minute time point is taken immediately after adding NADPH.

  • Sample Processing & Analysis:

    • Centrifuge the quenched plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the remaining parent compound.

  • Controls:

    • -NADPH Control: Run a parallel incubation without NADPH to assess non-enzymatic degradation.

    • +Standard Control: Include a compound with known metabolic stability (e.g., Verapamil for high clearance, Propranolol for moderate clearance) to validate the assay performance.

Cryopreserved Hepatocyte Stability Assay

This assay provides a more physiologically relevant model by including both Phase I and Phase II metabolic pathways.

G start Start: Thaw & Prepare Hepatocytes cell_plating Plate Hepatocytes in Collagen-Coated Plates start->cell_plating 1 preincubation Pre-incubation (37°C, 30 min) Allow cells to equilibrate cell_plating->preincubation 2 add_compound Add Test Compound to Cells preincubation->add_compound 3 sampling Time-Point Sampling (t = 0, 15, 30, 60, 120 min) add_compound->sampling 4 quenching Quench Reaction: Add ice-cold Acetonitrile with Internal Standard sampling->quenching 5 centrifugation Centrifuge (4°C, 10 min) quenching->centrifugation 6 analysis LC-MS/MS Analysis of Supernatant centrifugation->analysis 7 end End: Data Analysis analysis->end 8

Figure 3: Workflow for the cryopreserved hepatocyte stability assay.

Step-by-Step Protocol:

  • Hepatocyte Preparation:

    • Rapidly thaw cryopreserved human hepatocytes in a 37°C water bath.

    • Transfer to pre-warmed incubation medium (e.g., Williams' Medium E).

    • Determine cell viability and density using a method like trypan blue exclusion. Viability should be >80%.

    • Dilute the cell suspension to the desired density (e.g., 1 x 10^6 viable cells/mL).

  • Incubation:

    • Plate the hepatocyte suspension in collagen-coated plates.

    • Add the test compound (final concentration 1 µM).

  • Time-Point Sampling & Analysis:

    • Follow the same sampling, quenching, and analysis procedure as described for the HLM assay, with adjusted time points as needed (e.g., 0, 15, 30, 60, 120 minutes).

Data Analysis and Interpretation

The primary output of these assays is the rate of disappearance of the parent compound over time.

  • Calculate Percent Remaining:

    • Determine the peak area ratio of the test compound to the internal standard at each time point.

    • Normalize the data to the 0-minute time point to get the percent remaining.

  • Determine the Half-Life (t½):

    • Plot the natural logarithm (ln) of the percent remaining versus time.

    • The slope of the linear regression line is equal to -k, where k is the elimination rate constant.

    • Calculate the half-life using the formula: t½ = 0.693 / k

  • Calculate Intrinsic Clearance (Clint):

    • For Microsomes: Clint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein)

    • For Hepatocytes: Clint (µL/min/10^6 cells) = (0.693 / t½) * (incubation volume / number of cells)

Hypothetical Case Study: Comparing Two Analogs

Let's consider two hypothetical analogs of the octahydrofuro[2,3-c]pyridine scaffold, Compound A and Compound B.

ParameterCompound A (HLM)Compound B (HLM)Compound A (Hepatocytes)Compound B (Hepatocytes)Verapamil (Control)
Half-Life (t½, min) 15.245.812.538.1< 10
Intrinsic Clearance (Clint) 115 µL/min/mg38 µL/min/mg95 µL/min/10^6 cells30 µL/min/10^6 cellsHigh
Classification High ClearanceModerate ClearanceHigh ClearanceModerate ClearanceHigh Clearance

Interpretation:

  • Compound A shows rapid metabolism in both microsomes and hepatocytes, suggesting it is a high-clearance compound. The slightly faster clearance in hepatocytes could indicate a minor contribution from Phase II metabolism.

  • Compound B is significantly more stable than Compound A in both systems, classifying it as a moderate-clearance compound. This would make Compound B a more promising candidate for further development due to its likely improved pharmacokinetic profile.

Conclusion

The in vitro metabolic stability assays are indispensable tools in modern drug discovery. By employing a tiered approach, starting with a high-throughput microsomal screen and progressing to a more physiologically relevant hepatocyte model for promising candidates, researchers can make informed decisions about which octahydrofuro[2,3-c]pyridine analogs to advance. The protocols and data interpretation frameworks provided in this guide offer a robust system for generating reliable and actionable data, ultimately accelerating the path to identifying clinically viable drug candidates.

References

  • Title: In vitro evaluation of metabolic stability and metabolite identification of a novel selective androgen receptor modulator using liquid chromatography-quadrupole time-of-flight mass spectrometry. Source: Journal of Pharmaceutical and Biomedical Analysis URL: [Link]

  • Title: The Use of Hepatocytes in Drug Metabolism and Disposition Studies. Source: Current Protocols in Toxicology URL: [Link]

Safety Operating Guide

Octahydrofuro[2,3-c]pyridine: Proper Disposal & Handling Procedures

[1][2][3][4][5]

Part 1: Executive Summary & Core Directive

The Directive: Treat Octahydrofuro[2,3-c]pyridine as a Hazardous Basic Organic Waste .

Unlike common solvents, this bicyclic heterocycle presents a dual-functionality profile (secondary amine + cyclic ether) that dictates specific segregation protocols. It is not a standard "drain-disposable" reagent. All disposal workflows must prevent contact with strong acids (exothermic risk) and oxidizers.[1]

Immediate Action Plan:

  • Segregate into "Basic Organic" or "Non-Halogenated Organic" waste streams.

  • Containerize in HDPE or chemically resistant glass.

  • Label clearly with full chemical name and "Corrosive/Irritant" warnings.

Part 2: Chemical Profile & Hazard Identification

Expert Insight: Effective disposal begins with understanding the molecule's reactivity. Octahydrofuro[2,3-c]pyridine contains a secondary amine fused to a tetrahydrofuran ring.

FeatureChemical ImplicationDisposal Consequence
Secondary Amine Basic pH (pKa ~9-10); Nucleophilic.DO NOT mix with acid waste streams without controlled neutralization. Risk of violent exotherm.[2]
Cyclic Ether Potential for peroxide formation over long storage.Check for peroxides if the container is old/expired before consolidating.
Bicyclic Structure Lipophilic; likely membrane permeable.Treat as highly toxic/irritant (Universal Precaution) absent specific LD50 data.
Physical State Solid or viscous oil (depending on salt form).Dissolve in compatible solvent (e.g., Ethanol) for liquid waste consolidation if required.
Part 3: Disposal Workflow & Decision Tree

The following logic flow ensures compliance with EPA RCRA standards and laboratory best practices.

DisposalWorkflowStartWaste Generation:Octahydrofuro[2,3-c]pyridineCheckStatePhysical State?Start->CheckStateSolidSolid/PowderCheckState->SolidPure SubstanceLiquidLiquid/SolutionCheckState->LiquidReaction MixtureSolidStreamStream C:Solid Hazardous WasteSolid->SolidStreamCheckMixIs it mixed withHalogenated Solvents?Liquid->CheckMixHaloStreamStream A:Halogenated Organic WasteCheckMix->HaloStreamYes (DCM, CHCl3)NonHaloStreamStream B:Non-Halogenated Organic WasteCheckMix->NonHaloStreamNo (MeOH, EtOAc)LabelingLabeling:'Contains Basic Organic Heterocycle'HaloStream->LabelingNonHaloStream->LabelingSolidStream->LabelingPickupEHS Pickup / IncinerationLabeling->Pickup

Figure 1: Decision matrix for segregating Octahydrofuro[2,3-c]pyridine based on physical state and solvent co-contaminants.

Part 4: Detailed Operational Protocols
Protocol A: Pre-Disposal Stabilization (The "Quench")

Use this protocol if the chemical is part of a reactive mixture or needs to be deactivated before binning.

  • Preparation: Work in a fume hood. Wear nitrile gloves and safety goggles.

  • Dilution: If the substance is a concentrated oil/solid, dilute it into a combustible solvent (Ethanol or Acetone) to facilitate incineration.

  • pH Check:

    • Check pH using a dipstick.

    • If pH > 10, neutralize carefully with dilute Acetic Acid or 1M HCl to pH 7-8.

    • Critical: Perform neutralization in an ice bath to manage heat generation (exotherm).

  • Verification: Ensure no precipitate forms that could clog waste drums.

Protocol B: Waste Stream Segregation

Trustworthiness Factor: Improper segregation is the #1 cause of lab accidents.

  • Scenario 1: Pure Substance (Expired/Unused)

    • Action: Leave in original container if possible. Deface the commercial label but leave the chemical name visible. Mark "For Disposal."[3]

    • Stream: Solid Hazardous Waste (Incineration).

  • Scenario 2: Mixed with Solvents (HPLC waste, reaction mother liquor)

    • Action: Determine if halogenated solvents (Dichloromethane, Chloroform) are present.[4]

    • Rule: If Halogen content > 2%, use the Halogenated Waste stream.

    • Rule: If only Ethanol, Methanol, DMSO, or Ethyl Acetate are present, use the Non-Halogenated Organic stream.

Protocol C: Spill Cleanup (Emergency Response)
  • Isolate: Evacuate the immediate area (10 ft radius).

  • PPE: Double nitrile gloves, lab coat, goggles.

  • Absorb: Use a Universal Absorbent (vermiculite or clay-based). Do not use paper towels alone, as amines can degrade cellulose over time or release fumes.

  • Collect: Scoop absorbed material into a wide-mouth HDPE jar.

  • Label: "Hazardous Waste - Debris from Amine Spill."

Part 5: Regulatory Compliance & RCRA Coding

To ensure auditable compliance, use the following codes when filling out waste manifests. While Octahydrofuro[2,3-c]pyridine is not explicitly P-listed or U-listed by name, it falls under "Characteristic Waste" definitions [1].

Regulatory CategoryCodeJustification
Ignitability D001 If disposed of in a flammable solvent (Flash point < 60°C).
Corrosivity D002 If the pH of the aqueous waste solution is > 12.5 (High amine concentration).
Toxicity None Not TCLP listed, but must be treated as toxic under OSHA "General Duty Clause."

Storage Compatibility Rule:

  • Store Away From: Acids, Acid Chlorides, Acid Anhydrides, and Strong Oxidizers.

  • Store With: Bases, Alcohols, and Non-reactive Organics.

References
  • U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. RCRA Orientation Manual. Available at: [Link]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. ACS Centre for Lab Safety. Available at: [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011. Available at: [Link]

A Comprehensive Guide to Personal Protective Equipment for Handling Octahydrofuro[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety protocols for researchers, scientists, and drug development professionals handling Octahydrofuro[2,3-c]pyridine. Given the limited publicly available safety data for this specific compound, this directive is grounded in a conservative approach, extrapolating from the known hazards of structurally related heterocyclic amines and pyridine derivatives. The foundational principle is to mitigate risk through a comprehensive understanding of potential hazards and the meticulous application of personal protective equipment (PPE).

Hazard Analysis: A Proactive Stance on Safety

Octahydrofuro[2,3-c]pyridine is a heterocyclic amine, a class of compounds that requires careful handling.[1][2][3][4] Its structure, featuring a fused pyridine ring, suggests that it may share toxicological properties with pyridine.[5][6][7][8] Pyridine is a well-documented hazardous substance, known to be a flammable liquid and vapor that is harmful if inhaled, swallowed, or absorbed through the skin.[9][10][11][12] It is also a known skin and eye irritant.[9][11] Chronic exposure to pyridine has been associated with damage to the liver, kidneys, and central nervous system.[9][13][14]

Therefore, until specific toxicological data for Octahydrofuro[2,3-c]pyridine becomes available, it must be treated as a substance with the potential for:

  • Acute Toxicity: Harmful via inhalation, ingestion, and dermal contact.

  • Skin and Eye Irritation: Potential to cause irritation or burns upon contact.

  • Respiratory Tract Irritation: Inhalation of vapors or aerosols may cause irritation.[13]

  • Flammability: Potential to be a flammable liquid and vapor.[8][13]

This proactive hazard assessment dictates the necessity of a multi-layered PPE strategy to create a reliable barrier between the researcher and the chemical.

Core PPE Recommendations: An Integrated System of Protection

The selection of PPE is not merely a checklist but an integrated system designed to protect you from specific hazards. All work with Octahydrofuro[2,3-c]pyridine should be conducted within a certified chemical fume hood to minimize inhalation exposure through engineering controls.[11][15]

Protection Area Required PPE Rationale & Best Practices
Respiratory Air-purifying respirator with organic vapor cartridges.Why: Protects against the inhalation of potentially harmful vapors or aerosols.[16][17] Best Practice: Ensure a proper fit test has been conducted. A full-face respirator offers a higher protection factor and combines respiratory, eye, and face protection.[18]
Eye & Face Chemical splash goggles and a face shield.Why: Goggles provide a seal around the eyes to protect against splashes and vapors.[19][20] A face shield worn over goggles offers a secondary layer of protection for the entire face from splashes, which is critical when handling larger volumes or during transfers.[17][19]
Hand Chemical-resistant gloves (Nitrile or Neoprene).Why: Prevents direct skin contact and absorption.[18][20] Best Practice: Double-gloving is strongly recommended to provide additional protection against tears and permeation.[19] Change gloves immediately if you suspect contamination.[18] Never wear contaminated gloves outside of the immediate work area.
Body Chemical-resistant lab coat or coveralls.Why: Protects skin on the arms and torso from spills and splashes.[17][20] Best Practice: Ensure the lab coat is fully buttoned. For procedures with a higher risk of significant splashes, a chemically resistant apron over the lab coat or a disposable coverall (e.g., Tyvek) is advised.[17]
Footwear Closed-toe, liquid-resistant shoes.Why: Protects feet from spills. Best Practice: Leather or other non-woven material is preferable to cloth, which can absorb and retain chemicals.[2][19]

Procedural Discipline: Donning and Doffing of PPE

The sequence of putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination. The guiding principle is to avoid contact with the potentially contaminated outer surfaces of your equipment.

Step-by-Step Donning Protocol
  • Lab Coat/Coveralls: Put on your lab coat and fasten it completely.

  • Respirator: Perform a seal check to ensure a proper fit.

  • Goggles and Face Shield: Put on your safety goggles, ensuring a snug fit. Place the face shield over the goggles.

  • Gloves: Don the first pair of gloves. Pull the second pair over the first, ensuring the cuffs of the gloves go over the cuffs of the lab coat sleeves.

Step-by-Step Doffing Protocol (The "Dirty to Clean" Workflow)

This process is designed to systematically remove the most contaminated items first.

  • Outer Gloves: Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out. Dispose of them immediately in the designated hazardous waste container.

  • Face Shield and Goggles: Remove the face shield by touching the "clean" headband. Remove goggles from the back to the front. Place them in a designated area for decontamination.

  • Lab Coat/Coveralls: Unfasten the lab coat. As you remove it, roll it forward, ensuring the contaminated outer surface is folded inward. Dispose of it in the appropriate waste stream.

  • Respirator: Remove the respirator from the back of your head forward.

  • Inner Gloves: Remove the final pair of gloves, again turning them inside out.

  • Hand Hygiene: Immediately and thoroughly wash your hands with soap and water.

Visual Workflow: PPE Donning and Doffing Sequence

PPE_Workflow cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off) Don1 1. Lab Coat Don2 2. Respirator Don1->Don2 Don3 3. Goggles & Face Shield Don2->Don3 Don4 4. Gloves (Double) Don3->Don4 Doff1 1. Outer Gloves Doff2 2. Face Shield & Goggles Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. Respirator Doff3->Doff4 Doff5 5. Inner Gloves Doff4->Doff5 Doff6 6. Wash Hands Doff5->Doff6

Caption: Sequential workflow for correctly donning and doffing PPE.

Operational and Disposal Plans

Handling and Spill Management
  • Containment: Always handle Octahydrofuro[2,3-c]pyridine in a designated area within a chemical fume hood to contain vapors.

  • Spill Preparedness: Ensure a chemical spill kit equipped with absorbent materials (e.g., vermiculite or sand), and appropriate waste disposal bags is readily accessible. Do not use combustible materials to absorb spills of a flammable substance.

  • Spill Response: In the event of a small spill, wear your full PPE, cover the spill with a non-combustible absorbent material, and collect the mixture into a sealed container for hazardous waste disposal. For large spills, evacuate the area and contact your institution's environmental health and safety (EHS) office immediately.

Waste Disposal
  • Chemical Waste: All waste containing Octahydrofuro[2,3-c]pyridine must be disposed of as hazardous chemical waste.

  • Contaminated PPE: All disposable PPE (gloves, coveralls, etc.) that has come into contact with the chemical must be placed in a sealed, labeled hazardous waste container.

  • Regulatory Compliance: Follow all local, state, and federal regulations for hazardous waste disposal.[10] Consult your EHS office for specific institutional protocols.

Emergency Protocols

In case of accidental exposure, immediate and decisive action is crucial.

  • Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[9]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[10][15]

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[9]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[10]

Provide the Safety Data Sheet (SDS) for a related compound like pyridine to emergency medical personnel.

Visual Guide: PPE Selection Logic

PPE_Selection Start Start: Handling Octahydrofuro[2,3-c]pyridine FumeHood Work in a Chemical Fume Hood? Start->FumeHood BasePPE Minimum PPE: - Lab Coat - Nitrile Gloves - Splash Goggles - Closed-toe Shoes FumeHood->BasePPE Yes SplashRisk Potential for Splashing? BasePPE->SplashRisk AddProtection Add: - Face Shield - Double Gloves - Chemical Apron SplashRisk->AddProtection Yes AerosolRisk Potential for Aerosol or Vapor Generation? SplashRisk->AerosolRisk No AddProtection->AerosolRisk Respirator Add: - Air-Purifying Respirator (Organic Vapor Cartridge) AerosolRisk->Respirator Yes End Proceed with Work AerosolRisk->End No Respirator->End

Caption: Decision flowchart for selecting appropriate PPE levels.

References

  • What are the Health and Safety Guidelines for Using Amines? Vertex AI Search.
  • Essential PPE for Spraying AgChem Trials. Trial Supplies.
  • Protective Gear for Chemical Handling Must-Have Equipment. SAMS Solutions.
  • Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety.
  • Essential PPE for Protection Against Liquid Chemicals. SafetyCulture Marketplace AU.
  • Octahydrofuro[3,2-c]pyridine hydrochloride. CymitQuimica.
  • MATERIAL SAFETY D
  • Material Safety Data Sheet - Pyridine. Actylis Lab Solutions.
  • SAFETY D
  • SAFETY DATA SHEET - Hydrofluoric Acid (Example for strong hazard warnings). Merck Millipore.
  • HAZARD SUMMARY - Pyridine. NJ.gov.
  • For a biology lab, how can I measure heterocyclic amines (HCAs) and polycyclic aromatic hydrocarbons (PAHs) in processed foods?. Quora.
  • GUIDELINES AND LABORATORY PROTOCOLS OF ORGANIC CHEMISTRY.
  • Physicochemical Properties of Substituted 2,3-Dihydrofuro[2,3-c]pyridines: A Technical Guide. Benchchem.
  • Pyridine: Human health tier II assessment. Australian Industrial Chemicals Introduction Scheme.
  • Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography-tandem mass spectrometry. Journal of Food and Drug Analysis.
  • 2,3-Dihydrofuro[2,3-c]pyridine. PubChem.
  • Octahydrofuro[3,4-c]pyridine. PubChemLite.
  • The Formation of Heterocyclic Arom
  • Safety D
  • Pyridine - SAFETY D
  • Pyridine. Wikipedia.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.